(Rac)-Cotinine-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
1-methyl-5-(2,4,5,6-tetradeuterio-3-pyridinyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i2D,3D,6D,7D |
InChIキー |
UIKROCXWUNQSPJ-USSMZTJJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2C)[2H] |
正規SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 |
製品の起源 |
United States |
Foundational & Exploratory
(Rac)-Cotinine-d4: A Technical Guide for Researchers
(Rac)-Cotinine-d4 is a deuterated form of cotinine (B1669453), the primary metabolite of nicotine (B1678760). In the realm of scientific research, particularly in pharmacology, toxicology, and clinical chemistry, stable isotope-labeled compounds like this compound serve as indispensable tools. While specific research literature explicitly detailing the use of the d4 variant is limited, its application is understood to parallel that of other deuterated cotinine analogs, such as cotinine-d3. This guide elucidates the principal applications of this compound, supported by established methodologies for related compounds.
Core Application: Internal Standard in Quantitative Analysis
The predominant use of this compound in research is as an internal standard (IS) for the accurate quantification of cotinine in biological matrices such as plasma, urine, and saliva. Mass spectrometry-based techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are the gold standard for this purpose.
The function of a deuterated internal standard is to correct for variations that can occur during sample preparation and analysis. Because this compound is chemically identical to the analyte (cotinine) but has a different mass due to the presence of deuterium (B1214612) atoms, it co-elutes with cotinine during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for precise and accurate quantification of cotinine by measuring the ratio of the analyte's signal to the internal standard's signal.
Experimental Workflow for Cotinine Quantification
The following diagram illustrates a typical workflow for the quantification of cotinine in a biological sample using a deuterated internal standard like this compound.
Detailed Experimental Protocol: Cotinine Quantification by LC-MS/MS
The following is a representative protocol for the quantification of cotinine in human plasma using a deuterated internal standard. This protocol is based on established methods for cotinine analysis and is adaptable for the use of this compound.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Cotinine (Analyte Standard)
-
Human Plasma (or other biological matrix)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of cotinine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions of cotinine by serial dilution of the stock solution to create a calibration curve. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL).
-
Sample Preparation:
-
To 100 µL of plasma sample, add 50 µL of the this compound working solution and vortex briefly.
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and then centrifuge to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridge, load the sample, wash, and then elute the analyte and internal standard.
-
Evaporate the supernatant or the eluted solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate cotinine from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cotinine: m/z 177.1 → 80.1
-
This compound: m/z 181.1 → 80.1 (Note: The exact mass transition for d4 may vary slightly depending on the position of the deuterium labels)
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of cotinine to this compound against the concentration of the cotinine standards.
-
Determine the concentration of cotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters from studies utilizing deuterated cotinine as an internal standard for LC-MS/MS analysis.
| Parameter | Biological Matrix | Concentration Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Cotinine | Plasma | 0.1 - 100 ng/mL | 0.05 ng/mL | 0.1 ng/mL | General LC-MS/MS Methods |
| Cotinine | Urine | 1 - 5000 ng/mL | 0.1 ng/mL | 0.5 ng/mL | General LC-MS/MS Methods |
| Cotinine | Saliva | 0.1 - 500 ng/mL | 0.05 ng/mL | 0.1 ng/mL | General LC-MS/MS Methods |
Potential Application in Pharmacokinetic Studies
Beyond its role as an internal standard, this compound has the potential to be used as a tracer in pharmacokinetic (PK) studies. In such studies, a known amount of the deuterated compound is administered, and its absorption, distribution, metabolism, and excretion (ADME) are tracked over time by collecting and analyzing biological samples. This allows researchers to study the metabolic fate of cotinine without administering the unlabeled, psychoactive compound, nicotine.
Signaling Pathway of Nicotine Metabolism
The diagram below illustrates the primary metabolic pathway of nicotine to cotinine, the context in which cotinine analysis is crucial.
Technical Guide: Synthesis and Purification of (Rac)-Cotinine-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of (Rac)-Cotinine-d4, an essential isotopically labeled internal standard for pharmacokinetic and metabolic studies of nicotine (B1678760). This document outlines a feasible synthetic pathway, detailed experimental protocols, purification strategies, and analytical characterization methods.
Introduction
This compound is the deuterated analog of cotinine (B1669453), the major metabolite of nicotine. Its use as an internal standard in quantitative analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for accurate and precise measurement of cotinine levels in biological matrices. The synthesis of this compound involves the introduction of four deuterium (B1214612) atoms onto the pyridine (B92270) ring of a suitable precursor, followed by the formation of the cotinine structure. This guide details a multi-step synthetic approach starting from commercially available deuterated pyridine.
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process that begins with the preparation of a deuterated nicotine precursor, (Rac)-Nicotine-d4, which is subsequently oxidized to the final product. The general synthetic scheme is outlined below. The key strategic element is the early introduction of the deuterium labels on the pyridine ring.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.
Synthesis of 3-Bromopyridine-d4
-
Reaction: Pyridine-d5 is brominated using bromine in fuming deuterated sulfuric acid (D₂SO₄) to yield 3-bromopyridine-d4.
-
Procedure:
-
To a solution of pyridine-d5 in fuming D₂SO₄, add bromine dropwise at a controlled temperature.
-
Heat the reaction mixture to facilitate bromination.
-
Upon completion, carefully pour the mixture onto ice and neutralize with a suitable base (e.g., NaOH or Na₂CO₃) to precipitate the product.
-
Extract the crude 3-bromopyridine-d4 with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation.
-
Synthesis of Nicotinic acid-d4
-
Reaction: 3-Bromopyridine-d4 undergoes a Grignard reaction followed by carboxylation with carbon dioxide to form nicotinic acid-d4.
-
Procedure:
-
Prepare the Grignard reagent by reacting 3-bromopyridine-d4 with magnesium turnings in anhydrous THF.
-
Cool the Grignard solution to -78 °C and bubble in dry CO₂ gas or add crushed dry ice.
-
Allow the reaction to warm to room temperature and quench with water.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the nicotinic acid-d4.
-
Collect the product by filtration, wash with cold water, and dry.
-
Synthesis of Ethyl nicotinate-d4
-
Reaction: Nicotinic acid-d4 is esterified with ethanol (B145695) in the presence of an acid catalyst.
-
Procedure:
-
Reflux a mixture of nicotinic acid-d4, excess absolute ethanol, and a catalytic amount of concentrated sulfuric acid.
-
After the reaction is complete, cool the mixture and neutralize with a weak base (e.g., NaHCO₃).
-
Extract the ethyl nicotinate-d4 with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by distillation.
-
Synthesis of Myosmine-d4
-
Reaction: Ethyl nicotinate-d4 is condensed with N-vinylpyrrolidin-2-one in the presence of a strong base.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add a mixture of ethyl nicotinate-d4 and N-vinylpyrrolidin-2-one to the sodium ethoxide solution at a controlled temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the myosmine-d4 with an organic solvent.
-
Purify the crude product by column chromatography.
-
Synthesis of (Rac)-Nornicotine-d4
-
Reaction: Myosmine-d4 is reduced with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄).
-
Procedure:
-
Dissolve myosmine-d4 in a protic solvent like methanol (B129727) or ethanol.
-
Add sodium borohydride portion-wise at a controlled temperature (e.g., 0-15 °C).
-
Stir the mixture until the reduction is complete.
-
Remove the solvent under reduced pressure and work up the residue by adding water and extracting the product with an organic solvent.
-
Dry the organic extracts and concentrate to yield (Rac)-nornicotine-d4, which can be purified by distillation.
-
Synthesis of (Rac)-Nicotine-d4
-
Reaction: (Rac)-Nornicotine-d4 is N-methylated using a suitable methylating agent, such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction).
-
Procedure:
-
Heat a mixture of (Rac)-nornicotine-d4, formaldehyde, and formic acid.
-
After the reaction is complete, cool the mixture and make it alkaline with a base (e.g., NaOH).
-
Extract the (Rac)-nicotine-d4 with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify by vacuum distillation.
-
Synthesis of this compound
-
Reaction: (Rac)-Nicotine-d4 is oxidized to this compound. A potential method involves the formation of a dibromo intermediate followed by debromination, which has been reported for the synthesis of ¹⁴C-cotinine from ¹⁴C-nicotine with a yield of 71%[1].
-
Procedure (adapted):
-
Convert (Rac)-Nicotine-d4 into dibromocotinine-d4 hydrobromide perbromide.
-
Carry out debromination using zinc dust in acetic acid to yield this compound.
-
Purify the final product using chromatographic techniques.
-
Purification of this compound
The purification of the final product is crucial to ensure high purity and accurate quantification in subsequent applications. A combination of techniques may be employed.
Caption: Purification workflow for this compound.
-
Liquid-Liquid Extraction: This initial step is used to separate the basic cotinine from acidic and neutral impurities. The crude product is dissolved in an acidic aqueous solution and washed with an organic solvent. The aqueous layer is then basified, and the cotinine-d4 (B602447) is extracted into an organic solvent.
-
Column Chromatography: Silica gel or alumina (B75360) can be used as the stationary phase with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate cotinine-d4 from less polar and more polar impurities.
-
Strong Cation Exchange (SCX) Chromatography: This is a highly effective technique for purifying basic compounds like alkaloids. The crude material is loaded onto an SCX column in an acidic solution. Neutral and acidic impurities are washed away. The desired cotinine-d4 is then eluted by washing the column with a basic solution (e.g., ammonia (B1221849) in methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate) can be used.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis Data
| Step | Product | Starting Material | Expected Yield (%) |
| 1 | 3-Bromopyridine-d4 | Pyridine-d5 | 60-70 |
| 2 | Nicotinic acid-d4 | 3-Bromopyridine-d4 | 70-80 |
| 3 | Ethyl nicotinate-d4 | Nicotinic acid-d4 | 85-95 |
| 4 | Myosmine-d4 | Ethyl nicotinate-d4 | 50-60 |
| 5 | (Rac)-Nornicotine-d4 | Myosmine-d4 | 80-90 |
| 6 | (Rac)-Nicotine-d4 | (Rac)-Nornicotine-d4 | 70-80 |
| 7 | This compound | (Rac)-Nicotine-d4 | ~70[1] |
Table 2: Analytical Characterization Data
| Analysis | Specification | Method |
| Chemical Purity | ≥ 98% | HPLC, GC-MS |
| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry |
| Structure Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Residual Solvents | As per ICH guidelines | GC-HS |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The outlined multi-step synthesis, starting from deuterated pyridine, offers a viable route to this important analytical standard. The purification strategy, combining extraction and chromatographic techniques, is designed to yield a final product of high chemical and isotopic purity, suitable for demanding applications in clinical and research settings. Adherence to the detailed experimental protocols and rigorous analytical characterization are paramount to ensure the quality and reliability of the synthesized this compound.
References
In Vivo Pharmacokinetics of (Rac)-Cotinine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Cotinine-d4 is the deuterium-labeled form of racemic cotinine (B1669453), the primary metabolite of nicotine (B1678760). Due to its longer half-life compared to nicotine, cotinine is a reliable biomarker for assessing tobacco smoke exposure. The use of deuterated analogs like this compound is crucial in pharmacokinetic studies, often as internal standards for quantitative analysis by mass spectrometry, to ensure accuracy and precision. Understanding the in vivo pharmacokinetic profile of cotinine is essential for toxicology studies, clinical monitoring of smoking cessation therapies, and in the development of new chemical entities that may interact with the same metabolic pathways. This guide provides an in-depth overview of the in vivo pharmacokinetics of cotinine, with a focus on the methodologies used for its study, under the assumption that the pharmacokinetic behavior of this compound is comparable to that of unlabeled cotinine.
Metabolic Pathways of Nicotine and Cotinine
The primary metabolic pathway of nicotine involves its conversion to cotinine, which is then further metabolized to trans-3'-hydroxycotinine (3HC). This process is predominantly mediated by the cytochrome P450 enzyme system, specifically CYP2A6 in the liver.
Metabolic conversion of nicotine to cotinine and 3-hydroxycotinine.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for cotinine from in vivo studies. It is important to note that this data is for unlabeled cotinine, as specific pharmacokinetic studies on this compound as the primary analyte are not extensively available. The data presented here is derived from studies in humans and animal models.
Table 1: Pharmacokinetic Parameters of Cotinine in Humans
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | 5.9 (4.2-9.5) h | Human (Smokers) | Intravenous | [1] |
| Apparent Volume of Distribution (Vd) | 0.87 (0.51-1.14) L/kg | Human (Smokers) | Intravenous | [1] |
| Total Clearance (Cl_total) | 1.79 (1.08-2.59) mL/min/kg | Human (Smokers) | Intravenous | [1] |
| Renal Clearance (Cl_renal) | 1.31 (0.85-1.78) mL/min/kg | Human (Smokers) | Intravenous | [1] |
Table 2: Pharmacokinetic Parameters of Cotinine in Animal Models
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability (F) | 53% (after nicotine administration) | Male Sprague-Dawley Rats | Oral (gavage) | [2][3] |
| Half-life (t½) | Longer than nicotine | Male Sprague-Dawley Rats | IV, Oral, Inhalation (of nicotine) | [2][3] |
| Distribution | Highest levels in the kidney | Male Sprague-Dawley Rats | IV, Oral, Inhalation (of nicotine) | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics of this compound. The following sections outline typical experimental protocols for in vivo studies and bioanalytical sample analysis.
In Vivo Study Protocol (Animal Model)
A representative in vivo pharmacokinetic study in an animal model, such as the Sprague-Dawley rat, would follow this general protocol[2][3]:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the study.
-
Administration of this compound:
-
Intravenous (IV): The compound is administered as a bolus or infusion into a cannulated vein (e.g., jugular vein).
-
Oral (PO): The compound is administered via oral gavage.
-
Inhalation (INH): The animal is exposed to an aerosolized form of the compound in a nose-only inhalation chamber.
-
-
Sample Collection:
-
Blood samples are collected at multiple time points post-administration (e.g., 5, 10, 30 minutes, and 1, 2, 4, 6, 12, 24, 48 hours) from a cannulated artery (e.g., carotid artery) or via tail vein sampling.
-
Urine and feces can be collected over specified intervals using metabolic cages.
-
Tissues (e.g., brain, heart, lung, liver, kidney, muscle) can be collected at the end of the study.
-
-
Sample Processing:
-
Blood samples are centrifuged to separate plasma.
-
All biological samples are stored at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of cotinine and its metabolites in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Protein Precipitation: A simple and common method where a solvent like methanol (B129727) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.[4]
-
To a 25 µL plasma sample, add 200 µL of a working internal standard solution (e.g., Cotinine-d3 in methanol).
-
Vortex and centrifuge the mixture.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE): This method is used to separate the analyte from the matrix based on its solubility in two immiscible liquids.
-
Mix a 250 µL urine sample with a basic solution (e.g., 5N sodium hydroxide) and an internal standard solution.
-
Add an organic solvent (e.g., a mixture of methylene (B1212753) chloride and diethyl ether) and vortex.
-
Centrifuge to separate the layers and transfer the organic phase.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for injection.
-
-
-
Chromatographic Separation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
A reversed-phase column (e.g., C18) or a hydrophilic interaction liquid chromatography (HILIC) column is typically employed.
-
The mobile phase usually consists of a mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for the analyte (e.g., Cotinine-d4) and the internal standard (e.g., Cotinine-d3).
-
Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
The in vivo pharmacokinetics of cotinine are well-characterized, providing a solid foundation for its use as a biomarker and for understanding the disposition of nicotine. While specific pharmacokinetic data for this compound as a primary analyte is limited in publicly available literature, its primary role as an internal standard in bioanalytical methods is critical for obtaining high-quality pharmacokinetic data for nicotine and its metabolites. The methodologies outlined in this guide provide a comprehensive framework for conducting and interpreting in vivo pharmacokinetic studies of cotinine and related compounds. Future research focusing directly on the pharmacokinetic properties of deuterated analogs will further enhance our understanding of isotope effects on drug metabolism and disposition.
References
- 1. Pharmacokinetics of nicotine, cotinine, and 3'-hydroxycotinine in cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
(Rac)-Cotinine-d4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for (Rac)-Cotinine-d4, a deuterated isotopologue of cotinine (B1669453), the primary metabolite of nicotine (B1678760). Ensuring the chemical integrity of this stable isotope-labeled standard is critical for its use in quantitative bioanalysis, metabolic studies, and as an internal standard in mass spectrometry-based applications.
Core Chemical Properties
This compound, with the chemical formula C₁₀H₈D₄N₂O and a molecular weight of approximately 180.24 g/mol , is a synthetic compound where four hydrogen atoms on the pyridine (B92270) ring of cotinine have been replaced with deuterium.[1] This isotopic labeling provides a distinct mass shift, facilitating its use as an internal standard for the accurate quantification of unlabeled cotinine. As a stable isotope-labeled compound, this compound is not radioactive and does not require special radiological handling precautions.[2][3] However, its chemical stability is paramount for reliable experimental outcomes.
Recommended Storage Conditions and Stability
Proper storage is essential to prevent degradation and maintain the chemical and isotopic purity of this compound. The stability of the compound is dependent on temperature, solvent, and exposure to light and air.
Quantitative Storage Recommendations
The following table summarizes the recommended storage conditions and expected shelf life for this compound in different forms. These recommendations are based on typical supplier guidelines for maintaining compound integrity.
| Form | Storage Temperature | Shelf Life |
| Pure (Neat) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from supplier technical datasheets.[4]
General handling advice for isotopically labeled compounds suggests that for long-term storage, compounds should be protected from light and moisture.[2][5] While cotinine itself has been shown to be stable in biological samples like saliva under various conditions (including room temperature for short periods), for the pure analytical standard, adherence to the colder storage temperatures is crucial for long-term stability.[6][7]
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound, particularly when used in regulated environments or long-term studies, a stability-indicating analytical method should be employed. This typically involves forced degradation studies to identify potential degradation products and validate that the analytical method can resolve the parent compound from any degradants. The following protocols are adapted from established methods for nicotine and other related compounds and are suitable for assessing the stability of this compound.[5][8][9]
Analytical Method
A validated stability-indicating HPLC or LC-MS/MS method is required. A reverse-phase C18 column is often suitable, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile.[8] Detection can be performed using UV-Vis or, for higher sensitivity and specificity, mass spectrometry. The use of deuterated internal standards, such as the compound itself in a separate stable stock, is best practice for accurate quantification.[10]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 10-100 µg/mL).
-
Prepare a control sample stored under recommended conditions (-20°C or -80°C, protected from light).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 48 hours.[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 48 hours.[5] Note that nicotine has shown degradation in alkaline media.[9]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 48 hours.[5] Significant degradation of nicotine has been observed under oxidative stress.[9]
-
Thermal Degradation: Incubate a solution of this compound at a high temperature (e.g., 60-80°C) for up to 10 days.[5][9]
-
Photostability: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze the samples using the validated stability-indicating method and compare the results to the control sample to determine the percentage of degradation.
Biological Context and Signaling Pathways
This compound is used to study the pharmacokinetics and biological effects of cotinine. Cotinine is the major metabolite of nicotine and is pharmacologically active, though less potent than its parent compound.[3][4] It interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs) and can influence downstream signaling pathways.[3][13]
Nicotine Metabolism to Cotinine
The primary metabolic pathway for nicotine in humans involves its conversion to cotinine, a two-step process predominantly occurring in the liver.[1]
Cotinine and nAChR Signaling
Cotinine acts as a weak agonist at various nAChRs.[3] Its interaction with these receptors, particularly the α7 subtype, can modulate downstream signaling cascades such as the Akt/GSK3β pathway, which is implicated in neuronal survival and cognitive function.[2]
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a stability study of this compound.
By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers can ensure the integrity of this compound, leading to more accurate and reproducible scientific outcomes.
References
- 1. ClinPGx [clinpgx.org]
- 2. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 4. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cotinine Selectively Activates a Subpopulation of α3/α6β2* Nicotinic Receptors in Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS. | Semantic Scholar [semanticscholar.org]
- 7. ajrconline.org [ajrconline.org]
- 8. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Nicotine - Wikipedia [en.wikipedia.org]
- 13. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for (Rac)-Cotinine-d4
For researchers, scientists, and professionals in drug development requiring (Rac)-Cotinine-d4, several commercial suppliers offer this deuterated analog of cotinine (B1669453). This technical guide provides an overview of available suppliers, their product specifications, and general experimental protocols for its application, primarily as an internal standard in analytical testing.
Commercial Availability
This compound is available from a number of reputable chemical suppliers. The following table summarizes the product information gathered from publicly available data. It is important to note that detailed quantitative data, such as isotopic enrichment, is often proprietary and typically provided in the Certificate of Analysis (CoA) upon purchase.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |
| MedchemExpress | This compound | 350818-68-7 | C₁₀H₈D₄N₂O | 180.24 | >98% | Offered for research use.[1] |
| LGC Standards (formerly Toronto Research Chemicals) | rac-Cotinine | 15569-85-4 (unlabeled) | C₁₀H₁₂N₂O | 176.22 | >95% (HPLC) | Product code: TRC-C725004.[2] Note: While the product page is for the rac-Cotinine, LGC is a known supplier of stable isotope-labeled compounds. A specific page for the d4 version was not found, but custom synthesis may be an option. |
| PubChem | This compound | 350818-68-7 | C₁₀H₁₂N₂O | 180.24 | Not specified | PubChem is a database that lists chemical information and suppliers. |
Other potential suppliers may be identified through chemical sourcing platforms and should be evaluated for their product quality and documentation.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₈D₄N₂O |
| Molecular Weight | 180.24 g/mol |
| CAS Number | 350818-68-7 |
| Appearance | Typically a solid |
| Storage | Recommended storage at -20°C for long-term stability.[1] |
Experimental Protocols
This compound is predominantly utilized as an internal standard in chromatographic and mass spectrometric methods for the quantification of cotinine in biological matrices. Below is a generalized experimental protocol for such an application.
Quantification of Cotinine in Biological Samples using LC-MS/MS with this compound as an Internal Standard
1. Sample Preparation:
-
Matrix: Human plasma, serum, or urine.
-
Procedure:
-
Thaw biological samples to room temperature.
-
To a 100 µL aliquot of the sample, add a known concentration of this compound solution (internal standard).
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both cotinine and this compound. The exact m/z values will depend on the specific instrument and conditions.
-
3. Data Analysis:
-
Construct a calibration curve using known concentrations of unlabeled cotinine spiked into a blank matrix.
-
Calculate the ratio of the peak area of cotinine to the peak area of the internal standard (this compound) for each sample and standard.
-
Determine the concentration of cotinine in the unknown samples by interpolating from the calibration curve.
Logical Workflow
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative bioanalytical method.
As this compound is primarily a tool for analytical chemistry, its direct involvement in biological signaling pathways is not its intended application. The deuteration provides a mass shift that allows it to be distinguished from the endogenous analyte by a mass spectrometer, while its chemical properties remain nearly identical, ensuring it behaves similarly during sample preparation and analysis. This makes it an ideal internal standard for accurate and precise quantification. Researchers should always refer to the supplier's specific documentation for the most accurate and detailed information regarding their products.
References
Isotopic Purity of (Rac)-Cotinine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of (Rac)-Cotinine-d4, a deuterated analog of cotinine (B1669453), the primary metabolite of nicotine. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. The guide details the quantitative analysis of isotopic distribution, comprehensive experimental protocols for purity determination, and relevant biological signaling pathways.
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies. The data presented below is representative of commercially available this compound and is typically determined by mass spectrometry.
| Parameter | Value |
| Chemical Formula | C₁₀H₈D₄N₂O |
| Molecular Weight | 180.24 g/mol [1][2] |
| Overall Isotopic Purity | ≥ 98% |
| Isotopic Enrichment (d4) | ≥ 99% |
Isotopic Distribution:
| Isotopic Species | Abundance (%) |
| d0 (unlabeled) | < 0.5 |
| d1 | < 1.0 |
| d2 | < 1.0 |
| d3 | < 2.0 |
| d4 | ≥ 95.0 |
Note: The data presented in this table is a representative example. For lot-specific data, please refer to the Certificate of Analysis (COA) provided by the supplier.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Method
High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic enrichment. The following is a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
2.1.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.
2.1.2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
2.1.3. Mass Spectrometry (MS) Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 100-250.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Data Analysis: The isotopic distribution is determined by comparing the peak areas of the unlabeled cotinine (d0) and the deuterated species (d1, d2, d3, and d4). The isotopic purity is calculated as the percentage of the d4 peak area relative to the sum of all isotopic peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium (B1214612) labeling and to estimate isotopic enrichment.
2.2.1. Sample Preparation
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, Methanol-d4) suitable for NMR analysis.
-
Transfer the solution to a 5 mm NMR tube.
2.2.2. NMR Acquisition Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: ¹H and ²H (Deuterium) NMR spectra should be acquired.
-
¹H NMR: The absence or significant reduction of signals at the positions of deuteration confirms the isotopic labeling.
-
²H NMR: A single resonance corresponding to the deuterium atoms confirms their presence.
-
Data Analysis: The isotopic enrichment can be estimated by comparing the integral of the residual proton signal in the ¹H NMR spectrum with the integral of a non-deuterated proton signal in the molecule.
Signaling Pathways and Experimental Workflows
Cotinine, as the primary metabolite of nicotine, interacts with various biological systems. Its primary mechanism of action involves the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Cotinine is a weak agonist at several nAChR subtypes.[3] The activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal excitation and the activation of downstream signaling cascades. One of the key pathways activated is the PI3K/Akt pathway, which is involved in cell survival and proliferation.[4][5][6]
Caption: Activation of nAChR by cotinine leading to the PI3K/Akt signaling cascade.
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates a typical workflow for determining the isotopic purity of this compound.
Caption: A streamlined workflow for the synthesis and analysis of this compound.
References
- 1. tlcstandards.com [tlcstandards.com]
- 2. This compound | C10H12N2O | CID 76973746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: High-Throughput Analysis of Nicotine and its Metabolites in Biological Matrices using (Rac)-Cotinine-d4 and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of nicotine (B1678760) and its major metabolites, including cotinine (B1669453) and trans-3'-hydroxycotinine, in biological samples such as urine, serum, and plasma. The method utilizes (Rac)-Cotinine-d4 as an internal standard to ensure accuracy and precision. Sample preparation is streamlined using techniques such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for clinical research, smoking cessation studies, and pharmacokinetic analysis in drug development.
Introduction
Nicotine is a primary psychoactive component of tobacco, and its metabolism is a key area of study for understanding tobacco dependence and exposure. The major metabolite of nicotine is cotinine, which has a longer half-life and is a reliable biomarker of nicotine exposure. Accurate quantification of nicotine and its metabolites is crucial for a variety of research applications. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high-quality quantitative results. This document provides detailed protocols for sample preparation and LC-MS/MS analysis.
Nicotine Metabolism Signaling Pathway
The metabolic conversion of nicotine to its primary metabolites is a critical pathway in understanding its physiological effects and clearance.
Figure 1: Simplified metabolic pathway of nicotine.
Experimental Protocols
Sample Preparation
Choice of sample preparation method depends on the biological matrix and the desired level of cleanup. Three common methods are detailed below.
a) Protein Precipitation (for Plasma/Serum)
This is a rapid method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum sample, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound, at an appropriate concentration.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex briefly and inject into the LC-MS/MS system.
b) Solid-Phase Extraction (SPE) (for Urine, Plasma, Serum)
SPE provides a cleaner extract, reducing matrix effects.[1][2][3]
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 500 µL of sample, add 500 µL of 4% phosphoric acid and the internal standard, this compound.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.
c) Liquid-Liquid Extraction (LLE) (for Urine) [4]
LLE is a classic and effective method for sample cleanup.
-
To 250 µL of urine sample, add 50 µL of 5N NaOH and the internal standard, this compound.[4]
-
Add 1.5 mL of a 50:50 (v/v) mixture of methylene (B1212753) chloride and diethyl ether.[4]
-
Vortex for 2 minutes to extract the analytes.[4]
-
Centrifuge at 4,000 rpm for 5 minutes.[4]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.[4]
-
Reconstitute the residue in 200 µL of water for injection.[4]
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotine | 163.2 | 130.1 |
| Cotinine | 177.2 | 98.1 |
| trans-3'-Hydroxycotinine | 193.2 | 80.1 |
| This compound (IS) | 181.2 | 102.1 |
| Nicotine-d4 (IS) | 167.2 | 134.1 |
Note: The MRM transition for this compound is predicted based on a +4 Da mass shift from Cotinine. It is recommended to optimize this transition on the specific instrument being used.
Experimental Workflow
The overall workflow from sample receipt to data analysis is depicted below.
Figure 2: LC-MS/MS workflow for nicotine metabolite analysis.
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of nicotine and its metabolites.
Table 1: Calibration Curve and Limit of Quantification (LOQ) Data
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| Nicotine | 1 - 500 | 1 |
| Cotinine | 1 - 1000 | 1 |
| trans-3'-Hydroxycotinine | 2 - 1000 | 2 |
Data is representative and may vary depending on the specific matrix and instrumentation.
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| Nicotine | Low | 5 | < 10% | ± 15% |
| Mid | 50 | < 10% | ± 15% | |
| High | 400 | < 10% | ± 15% | |
| Cotinine | Low | 5 | < 10% | ± 15% |
| Mid | 100 | < 10% | ± 15% | |
| High | 800 | < 10% | ± 15% | |
| trans-3'-Hydroxycotinine | Low | 10 | < 15% | ± 15% |
| Mid | 100 | < 15% | ± 15% | |
| High | 800 | < 15% | ± 15% |
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantitative analysis of nicotine and its metabolites in biological samples. The use of this compound as an internal standard ensures data of high accuracy and precision. The flexible sample preparation protocols allow for adaptation to different laboratory workflows and sample matrices, making this method a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
Application Note: High-Throughput Analysis of Urinary Cotinine Using (Rac)-Cotinine-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of cotinine (B1669453), the primary metabolite of nicotine (B1678760), in human urine. The method employs (Rac)-Cotinine-d4 as an internal standard (IS) to ensure accuracy and precision, making it suitable for clinical research, smoking cessation programs, and exposure biomonitoring. The protocol utilizes a simple and rapid sample preparation procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides a reliable means of determining smoking status and assessing exposure to tobacco smoke.
Introduction
Cotinine is a well-established biomarker for assessing exposure to nicotine from tobacco products and other sources.[1][2] Its longer half-life of 16-18 hours, compared to nicotine's 3 hours, makes it a more reliable indicator of tobacco use.[1] Accurate quantification of urinary cotinine is crucial for various applications, including clinical diagnostics, epidemiological studies, and monitoring the efficacy of smoking cessation therapies.[2][3]
The use of a stable isotope-labeled internal standard is essential for correcting variations in sample preparation and instrument response. This compound is an ideal internal standard for this application due to its chemical similarity to the analyte and its distinct mass, which allows for precise and accurate quantification by mass spectrometry. This application note provides a detailed protocol for the determination of urinary cotinine using this compound and LC-MS/MS.
Experimental
Materials and Reagents
-
Cotinine standard (Sigma-Aldrich)
-
This compound (Toronto Research Chemicals)
-
HPLC-grade methanol (B129727) (Honeywell)
-
HPLC-grade acetonitrile (B52724) (Honeywell)
-
Formic acid (Sigma-Aldrich)
-
Ammonium acetate (B1210297) (Fisher Scientific)
-
Ultrapure water (Millipore)
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Waters Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500)
-
Analytical Column (e.g., Raptor Biphenyl column)
Preparation of Standards and Solutions
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of cotinine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
Working Standard Solutions:
-
Prepare a series of working standard solutions of cotinine by diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution:
-
Prepare a 100 ng/mL working solution of this compound by diluting the stock solution with acetonitrile.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 10,000 rpm for 5 minutes to pellet any particulate matter.[1]
-
To 100 µL of the urine supernatant, add 100 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 800 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, hold at 5% B for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cotinine | 177.1 | 80.0 | 25 |
| This compound | 181.1 | 80.0 | 25 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and recovery.
Linearity: The calibration curve for cotinine was linear over the concentration range of 2.5 ng/mL to 1000 ng/mL. The coefficient of determination (r²) was greater than 0.995.
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 7.5 | < 5% | < 5% | 95-105% |
| Medium | 75 | < 5% | < 5% | 97-103% |
| High | 750 | < 3% | < 4% | 98-102% |
Recovery: The recovery of cotinine from urine was determined to be greater than 95% at all QC levels.
Workflow Diagram
Caption: Workflow for urinary cotinine analysis.
Signaling Pathway Diagram
Cotinine itself is a metabolite and does not have a classical signaling pathway. The relevant pathway is the metabolism of nicotine to cotinine.
References
- 1. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Saliva Cotinine Using (Rac)-Cotinine-d4 Internal Standard by LC-MS/MS
For Research Use Only.
Abstract
This application note provides a detailed protocol for the quantitative analysis of cotinine (B1669453) in human saliva using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs (Rac)-Cotinine-d4 as a stable isotope-labeled internal standard (ISTD) to ensure accuracy and precision. This method is highly sensitive and specific, making it suitable for assessing exposure to tobacco smoke in both smokers and non-smokers. The protocol covers saliva sample collection, preparation via solid-phase extraction (SPE), LC-MS/MS instrument parameters, and data analysis.
Introduction
Cotinine, the primary metabolite of nicotine (B1678760), is the preferred biomarker for determining tobacco smoke exposure due to its longer half-life (approximately 16-19 hours) compared to nicotine (1-2 hours). Saliva is an ideal matrix for biomonitoring as it can be collected non-invasively, which is particularly advantageous in clinical and research settings. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification. This document outlines a validated LC-MS/MS method for the determination of cotinine in saliva.
Experimental Protocols
Materials and Reagents
-
Cotinine (certified reference standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Blank human saliva (from non-smokers with no environmental tobacco smoke exposure)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Equipment
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
96-well plates (optional, for high-throughput analysis)
-
SPE manifold
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of cotinine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of cotinine by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Calibration Standards: Prepare calibration standards by spiking blank saliva with the cotinine working standard solutions to achieve a desired concentration range (e.g., 0.1 - 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank saliva in the same manner as the calibration standards, using a separate stock solution of cotinine.
Saliva Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect saliva samples using a collection device such as a Salivette® or by passive drool. Centrifuge the samples to remove any particulate matter.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of saliva sample, calibration standard, or QC sample.
-
Internal Standard Addition: Add a fixed volume (e.g., 20 µL) of the this compound internal standard working solution to each tube (except for double blanks).
-
Precipitation and Dilution: Add 200 µL of water and vortex mix. Some protocols may use a protein precipitation step with acetonitrile at this stage.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Sample Loading: Load the prepared saliva sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in water).
-
Elution: Elute the cotinine and this compound from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters and may require optimization for your specific instrumentation.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Capillary Voltage | 0.5 - 3.5 kV |
| MRM Transitions | Cotinine: m/z 177 → 80, 177 → 98[1] |
| This compound: m/z 181 → 80, 181 → 100 |
Data Presentation
Method Performance Characteristics
The performance of the method should be validated according to established guidelines. Typical performance characteristics are summarized below.
| Parameter | Typical Value |
| Calibration Curve Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 0.1 - 0.2 ng/mL[2][4][5] |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Interpretation of Salivary Cotinine Levels
The interpretation of cotinine levels can vary based on the population and the specific research question. General guidelines are provided below.
| Exposure Level | Typical Salivary Cotinine Concentration (ng/mL) |
| Non-smoker (no exposure) | < 1 |
| Passive Smoker (secondhand exposure) | 1 - 10 |
| Active Smoker | > 100 |
Mandatory Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Low level saliva cotinine determination and its application as a biomarker for environmental tobacco smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (Rac)-Cotinine-d4 for Quantifying Tobacco Smoke Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cotinine (B1669453), the primary metabolite of nicotine (B1678760), is the biomarker of choice for quantifying exposure to tobacco smoke due to its longer half-life (16-20 hours) compared to nicotine (2-3 hours).[1][2][3] This makes cotinine levels in biological fluids a more stable and reliable indicator of both active and passive smoking. To ensure the accuracy and precision of analytical methods, a stable isotope-labeled internal standard, such as (Rac)-Cotinine-d4, is employed. This internal standard mimics the chemical behavior of the analyte (cotinine) during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects.[1] These application notes provide detailed protocols for the quantification of cotinine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. While the specific examples below may utilize cotinine-d3, the principles and procedures are directly applicable to this compound.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of cotinine in various biological matrices using LC-MS/MS with a deuterated internal standard.
Table 1: Typical LC-MS/MS Method Performance for Cotinine Quantification
| Parameter | Plasma/Serum | Urine | Saliva | Dried Blood Spots |
| Linearity Range (ng/mL) | 0.5 - 1,000[4][5] | 1 - 1,000[6] | 0.5 - 500 | 0.25 - 250[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.20[4][5] | 1[6] | ~0.5 | <0.25[7] |
| Limit of Detection (LOD) (ng/mL) | 0.13[4][5] | ~0.5 | ~0.2 | Not Reported |
| Intra-assay Imprecision (%CV) | <5%[4][5] | <15% | <15% | <10% |
| Inter-assay Imprecision (%CV) | <10%[4][5] | <15% | <15% | <10% |
| Analytical Recovery (%) | >95%[4][5] | >90%[6] | >80%[8] | Not Reported |
| Matrix Effect (%) | <10%[4][5] | <15% | <20% | Negligible[7] |
Table 2: Example Mass Spectrometry Parameters for Cotinine and Cotinine-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Cotinine | 177.3[9] | 80.0[9][10] | Positive ESI[10] |
| 177.0 | 98.0[10] | Positive ESI[10] | |
| Cotinine-d3 (Internal Standard) | 180.3[9] | 80.0[9] | Positive ESI[9] |
| 180.0 | 100.0[10] | Positive ESI |
Note: The exact mass transitions for this compound may differ slightly and should be optimized in the user's own mass spectrometer.
Experimental Protocols
The following are generalized protocols for the analysis of cotinine in biological fluids. It is essential to validate these methods in your own laboratory.
Protocol 1: Cotinine Analysis in Human Plasma/Serum using LC-MS/MS
1. Materials and Reagents
-
This compound (Internal Standard)
-
Cotinine standard
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma/serum (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well plates
2. Sample Preparation (Automated SPE) [4][5]
-
Spiking: To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected cotinine levels).
-
Dilution: Add 200 µL of 4% phosphoric acid and vortex.
-
SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[10]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive mode.[10]
4. Data Analysis
-
Integrate the peak areas for cotinine and this compound.
-
Calculate the peak area ratio (cotinine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of cotinine in the samples from the calibration curve.
Protocol 2: Cotinine Analysis in Urine using LC-MS/MS
1. Materials and Reagents
-
Same as Protocol 1, with the substitution of human urine for plasma/serum.
2. Sample Preparation (Protein Precipitation) [9]
-
Spiking: To 50 µL of urine, add 10 µL of this compound internal standard working solution.
-
Precipitation: Add 200 µL of acetonitrile, vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under nitrogen.
-
Reconstitution: Reconstitute in 100 µL of mobile phase.
3. LC-MS/MS Analysis
-
Follow the same LC-MS/MS parameters as in Protocol 1.
4. Data Analysis
-
Follow the same data analysis procedure as in Protocol 1.
Visualizations
Caption: Metabolic pathway of nicotine to cotinine and 3-hydroxycotinine.
Caption: Experimental workflow for cotinine quantification.
Caption: Logical relationship of using an internal standard for accurate quantification.
References
- 1. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Quantification of cotinine in dried blood spots as a biomarker of exposure to tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A liquid chromatography-mass spectrometry method for nicotine and cotinine; utility in screening tobacco exposure in patients taking amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. academic.oup.com [academic.oup.com]
Application Note: Analysis of (Rac)-Cotinine-d4 in Environmental Water Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotinine (B1669453), the primary metabolite of nicotine (B1678760), is a well-established biomarker for assessing exposure to tobacco smoke. Its presence in environmental water sources, such as wastewater and surface water, serves as an indicator of tobacco use within a population and can be used in wastewater-based epidemiology to track public health trends. (Rac)-Cotinine-d4, a deuterated analog of cotinine, is an ideal internal standard for the quantitative analysis of cotinine in complex matrices like environmental water samples. Its use in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the extraction and quantification of this compound in various environmental water samples. The methodology is designed to offer high sensitivity and robustness for reliable environmental monitoring and research.
Analytical Method
The determination of this compound in environmental water samples is performed using a validated LC-MS/MS method following solid-phase extraction (SPE) for sample cleanup and pre-concentration.
Key Experimental Protocols
1. Sample Collection and Preservation:
-
Collect 24-hour composite wastewater influent samples or grab samples from surface water sources in clean, amber glass bottles.
-
To minimize degradation of target analytes, transport samples to the laboratory on ice and store at 4°C if processed within 48 hours. For longer storage, freeze samples at -20°C.[1]
2. Sample Preparation and Solid-Phase Extraction (SPE):
-
Thaw frozen samples completely at room temperature.
-
Filter the water samples through a 0.2 μm regenerated cellulose (B213188) (RC) syringe filter to remove particulate matter.[2]
-
Spike a known amount of this compound working standard into the filtered water sample.
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB (30 mg, 1 cc) SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.[2] Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-filtered and spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase starting conditions (e.g., 95:5 Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid).
-
3. LC-MS/MS Analysis:
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The MRM transitions for this compound should be determined by infusing a standard solution. Based on data for similar deuterated cotinine standards, the expected transitions would be:
-
Quantifier: m/z 181.2 > 80.1
-
Qualifier: m/z 181.2 > 101.1
-
-
For comparison, the transitions for non-labeled Cotinine are typically m/z 177.1 > 98.0 (quantifier) and m/z 177.1 > 80.0 (qualifier).[3][4]
-
-
Data Presentation
The following tables summarize the quantitative performance of methods for the analysis of cotinine in environmental water samples, which are analogous to the expected performance for this compound as an internal standard.
Table 1: Method Detection and Quantification Limits for Cotinine in Water Samples
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Wastewater | - | 2.7 - 54.9 ng/L | [2] |
| Wastewater | - | 0.2 - 1.0 µg/L | [5][6] |
| Urine (for comparison) | 0.156 µg/L | 2.5 µg/L | [3] |
Table 2: Recovery Rates of Cotinine from Spiked Water Samples
| Matrix | Spiking Level | Recovery (%) | Reference |
| Wastewater | Not Specified | 76 - 103% | [2] |
| Wastewater | Not Specified | 95 - 112% | [5][6] |
| Urine (for comparison) | 22 - 660 µg/L | 107 - 117% | [3] |
Table 3: Observed Concentrations of Cotinine in Environmental Water Samples
| Location | Water Type | Concentration Range | Reference |
| Santiago de Compostela, Spain | Sewage | 0.3 - 1.9 µg/L | [5][6] |
| Italian Cities | Wastewater | Not specified, used for consumption estimates | |
| Australian WWTP | Wastewater Influent | 9.2 - 7430 ng/L | [2] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of the analytical components.
Conclusion
The use of this compound as an internal standard in conjunction with solid-phase extraction and LC-MS/MS provides a highly reliable and sensitive method for the analysis of cotinine in environmental water samples. This application note offers a comprehensive protocol that can be adapted by researchers and scientists for wastewater-based epidemiology, environmental monitoring, and other related fields. The detailed methodology and performance data serve as a valuable resource for laboratories involved in the analysis of tobacco biomarkers in environmental matrices.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Assessment of Local Tobacco Consumption by Liquid ChromatographyâTandem Mass Spectrometry Sewage Analysis of Nicotine and Its Metabolites, Cotinine and trans-3â²-Hydroxycotinine, after Enzymatic Deconjugation - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for the Analytical Detection of Cotinine using (Rac)-Cotinine-d4
These application notes provide detailed methodologies for the quantitative analysis of cotinine (B1669453) in biological matrices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-Cotinine-d4 as an internal standard. The protocols are intended for researchers, scientists, and drug development professionals involved in toxicology, clinical chemistry, and pharmacokinetic studies.
Introduction
Cotinine, the primary metabolite of nicotine (B1678760), is a well-established biomarker for assessing exposure to tobacco smoke.[1][2][3] Its longer half-life compared to nicotine makes it a more reliable indicator of tobacco use.[3][4] Accurate and sensitive quantification of cotinine is crucial for clinical diagnostics, smoking cessation programs, and epidemiological research. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard such as this compound, is the gold standard for quantitative analysis due to its high precision and accuracy in correcting for matrix effects and variations in sample processing.
This document outlines protocols for sample preparation, LC-MS/MS analysis, and data interpretation for the determination of cotinine in various biological samples.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for cotinine quantification using a deuterated internal standard. These values are compiled from various validated methods and serve as a general guideline.[1][2][5][6]
Table 1: Method Validation Parameters for Cotinine Quantification
| Parameter | Typical Value Range |
| Linearity Range | 0.5 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 - 0.20 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 - 0.50 ng/mL |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 10% |
| Accuracy (%RE) | ± 15% |
| Recovery | > 90% |
| Matrix Effect | < 15% |
Table 2: Example Mass Spectrometry Transitions for Cotinine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cotinine | 177.1 | 80.1 |
| This compound | 181.1 | 80.1 |
Experimental Protocols
Protocol 1: Cotinine Quantification in Human Plasma/Serum using Automated Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol describes a high-throughput method suitable for large sample sets.[1][2]
1. Materials and Reagents
-
Cotinine certified reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma/serum (drug-free)
-
SPE cartridges (e.g., C18)
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare a stock solution of cotinine (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions of cotinine by serial dilution of the stock solution with 50% methanol to create calibration standards (e.g., 0.5, 1, 10, 100, 250, 500, 1000 ng/mL).
-
Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) in 50% methanol.
-
Prepare QC samples at low, medium, and high concentrations by spiking drug-free plasma/serum with known amounts of cotinine.
3. Sample Preparation (Automated SPE)
-
To 100 µL of plasma/serum sample, calibration standard, or QC, add 50 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Load the mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
LC System: HPLC or UHPLC system
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 2.
5. Data Analysis
-
Integrate the peak areas for cotinine and this compound.
-
Calculate the peak area ratio of cotinine to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of cotinine in the samples and QCs from the calibration curve.
Protocol 2: Cotinine Quantification in Urine using Liquid-Liquid Extraction (LLE) and LC-MS/MS
This protocol is suitable for urine samples, which may have higher concentrations of cotinine.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Sodium hydroxide
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare standards and QCs in drug-free urine following the same procedure as in Protocol 1.
3. Sample Preparation (LLE)
-
To 500 µL of urine sample, calibration standard, or QC, add 50 µL of the internal standard working solution.
-
Add 50 µL of 1M Sodium Hydroxide to alkalinize the sample.
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Follow the same LC-MS/MS parameters as described in Protocol 1.
5. Data Analysis
-
Follow the same data analysis procedure as described in Protocol 1.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of nicotine and cotinine in human plasma by liquid chromatography-tandem mass spectrometry with atmospheric-pressure chemical ionization interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of (Rac)-Cotinine-d4 Solution for Calibration Curves
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(Rac)-Cotinine-d4 is a deuterated analog of cotinine (B1669453), the primary metabolite of nicotine. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of cotinine in biological samples such as plasma, urine, and saliva. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This document provides a detailed protocol for the preparation of this compound solutions to generate calibration curves for quantitative analysis.
Experimental Protocols
Materials and Reagents
-
This compound (powder or certified reference solution)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Amber glass vials for storage
Preparation of Stock Solutions
The preparation of accurate stock solutions is a critical first step in generating reliable calibration curves.
2.1. Primary Stock Solution (1 mg/mL):
-
Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount (e.g., 10 mg) of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a volumetric flask of appropriate size (e.g., 10 mL).
-
Add a small amount of methanol to dissolve the powder completely.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to an amber glass vial, label it clearly (e.g., "this compound Primary Stock, 1 mg/mL in Methanol"), and store it at -20°C.[1]
2.2. Working Stock Solution (10 µg/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the final volume with methanol.
-
Mix thoroughly by inverting the flask multiple times.
-
Transfer to a labeled amber glass vial and store at -20°C.
Preparation of Calibration Standards
Calibration standards are prepared by serially diluting the working stock solution. The concentration range of the calibration curve should encompass the expected concentrations of the analyte in the unknown samples.[2][3][4] The following is an example of a calibration curve ranging from 1 ng/mL to 500 ng/mL.
3.1. Serial Dilution Scheme:
Prepare a series of intermediate solutions from the working stock solution (10 µg/mL) as detailed in the table below. The final calibration standards are then prepared by spiking these intermediate solutions into the biological matrix (e.g., blank plasma or urine).
Table 1: Preparation of this compound Calibration Standards
| Standard ID | Concentration (ng/mL) | Volume of Working/Intermediate Solution | Final Volume (in blank matrix) |
| CS1 | 500 | 50 µL of 10 µg/mL Working Stock | 1 mL |
| CS2 | 250 | 25 µL of 10 µg/mL Working Stock | 1 mL |
| CS3 | 100 | 10 µL of 10 µg/mL Working Stock | 1 mL |
| CS4 | 50 | 50 µL of 1 µg/mL Intermediate Stock | 1 mL |
| CS5 | 25 | 25 µL of 1 µg/mL Intermediate Stock | 1 mL |
| CS6 | 10 | 10 µL of 1 µg/mL Intermediate Stock | 1 mL |
| CS7 | 5 | 5 µL of 1 µg/mL Intermediate Stock | 1 mL |
| CS8 | 1 | 10 µL of 100 ng/mL Intermediate Stock | 1 mL |
Note: The volumes and concentrations can be adjusted based on the specific requirements of the assay and the sensitivity of the instrument.
Sample Preparation with Internal Standard
For the analysis of unknown samples, a fixed concentration of the this compound internal standard is added to each sample, as well as to the calibration standards and quality control samples. A typical concentration for the internal standard working solution is 100 ng/mL.[5]
-
Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the appropriate stock solution.
-
To each unknown sample, calibration standard, and quality control sample, add a specific volume of the internal standard working solution (e.g., 50 µL of 100 ng/mL this compound).
-
Proceed with the sample extraction procedure (e.g., protein precipitation, solid-phase extraction, or liquid-liquid extraction).[4][6][7]
Data Presentation
The results of the calibration curve analysis should be presented in a clear and organized manner.
Table 2: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1 | 15,234 | 1,510,876 | 0.0101 |
| 5 | 76,987 | 1,523,456 | 0.0505 |
| 10 | 153,456 | 1,515,678 | 0.1012 |
| 25 | 380,987 | 1,520,123 | 0.2506 |
| 50 | 765,123 | 1,518,987 | 0.5037 |
| 100 | 1,525,678 | 1,521,345 | 1.0028 |
| 250 | 3,810,987 | 1,519,876 | 2.5074 |
| 500 | 7,623,456 | 1,522,109 | 5.0085 |
Table 3: Stability of this compound Solutions
| Solution | Solvent | Storage Temperature | Stability | Reference |
| Solid | N/A | -20°C | ≥ 4 years | [1] |
| Stock Solution | Methanol/Acetonitrile | -20°C | Recommended for long-term | [1] |
| Working Solution | Methanol/Acetonitrile | 4°C (Autosampler) | Analyze immediately after preparation | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and use of this compound calibration curves.
Logical Relationship for Quantification
Caption: Using the calibration curve to determine the concentration of an unknown sample.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. academic.oup.com [academic.oup.com]
- 7. criver.com [criver.com]
Application Notes and Protocols for the Mass Spectrometric Detection of (Rac)-Cotinine-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of (Rac)-Cotinine-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cotinine (B1669453), the major metabolite of nicotine (B1678760), is a key biomarker for assessing tobacco exposure.[1][2] The use of a deuterated internal standard like this compound is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.
Mass Spectrometry and Liquid Chromatography Parameters
Accurate detection of this compound requires optimized mass spectrometry and liquid chromatography settings. The following tables summarize typical parameters derived from established methods for cotinine and its deuterated analogs.[3][4][5]
Mass Spectrometry Settings
Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode and monitored using Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometry Parameters for this compound and Cotinine
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | ~4800 V[3][4] |
| Ion Source Temperature | 400 °C[3][4] |
| Desolvation Gas Flow | Optimized for specific instrument (e.g., 1000 L/Hr)[6] |
| Cone Gas Flow | Optimized for specific instrument (e.g., 150 L/Hr)[6] |
| Nebulizer Pressure | Optimized for specific instrument (e.g., 7.0 bar)[6] |
| Collision Gas | Argon |
| Dwell Time | ~200 ms[3][4] |
Table 2: MRM Transitions for this compound and Unlabeled Cotinine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 181.3 | 80.0 / 102.0 | ~28-35 | ~40 |
| Cotinine | 177.3[5] | 80.0 / 98.0[3][5] | ~28-35[7] | ~40[3][4] |
Note: The exact MRM transitions and optimal collision energies for this compound should be empirically determined by infusing a standard solution into the mass spectrometer. The values presented are based on the fragmentation patterns of unlabeled cotinine and other deuterated analogs.
Liquid Chromatography Settings
Chromatographic separation is essential to resolve this compound from potential interferences in the biological matrix. Both reversed-phase and HILIC chromatography can be employed.
Table 3: Typical Liquid Chromatography Parameters
| Parameter | Setting |
| HPLC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC column |
| Mobile Phase A | 0.1% Formic acid in Water or 5-10 mM Ammonium (B1175870) Formate in Water[6][7] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol[6] |
| Flow Rate | 0.3 - 0.7 mL/min[4][7] |
| Injection Volume | 5 - 50 µL[6][7] |
| Column Temperature | 30 - 40 °C[6][8] |
| Gradient | Optimized to achieve good peak shape and separation (e.g., a linear gradient from 10% to 95% B) |
Experimental Protocols
The following protocols outline the steps for sample preparation of biological matrices for the analysis of this compound.
Sample Preparation from Plasma
This protocol utilizes protein precipitation, a common and effective method for plasma samples.[1][2]
Materials:
-
Plasma samples
-
This compound internal standard solution (in methanol (B129727) or acetonitrile)
-
Acetonitrile (ACN) with 1% ammonium carbonate[5]
-
Centrifuge
-
96-well plates or microcentrifuge tubes
Protocol:
-
To 25 µL of plasma sample in a 96-well plate, add 200 µL of the working internal standard solution (containing this compound).[5]
-
Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer 150 µL of the supernatant to a clean 96-well plate.[5]
-
Dilute the extracted samples with 150 µL of water.[5]
-
Centrifuge the plate again to remove any remaining particulates.
-
Inject the supernatant into the LC-MS/MS system for analysis.
Sample Preparation from Urine
This protocol employs liquid-liquid extraction (LLE) for the cleanup of urine samples.[6]
Materials:
-
Urine samples
-
This compound internal standard solution
-
5 N Sodium Hydroxide (NaOH)[6]
-
Extraction solvent: 50:50 (v/v) Methylene Chloride:Diethyl Ether[6]
-
0.25 N Hydrochloric Acid (HCl) in methanol[6]
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Protocol:
-
To a 250 µL aliquot of urine, add 40 µL of the internal standard solution.[6]
-
Add 50 µL of 5 N NaOH to basify the sample.[6]
-
Add 1.5 mL of the extraction solvent and vortex for 1.5 minutes.[6]
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[6]
-
Transfer 1 mL of the organic (lower) layer to a clean tube.[6]
-
Add 10 µL of 0.25 N HCl in methanol.[6]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35 °C.[6]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.[6]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Logical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in biological samples.
Caption: General workflow for this compound analysis.
Signaling Pathway (Metabolism)
The following diagram depicts the primary metabolic pathway of nicotine to cotinine.
Caption: Metabolic conversion of nicotine to cotinine.
References
- 1. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 7. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (Rac)-Cotinine-d4 in Hair Analysis for Smoking Cessation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hair analysis for nicotine (B1678760) and its primary metabolite, cotinine (B1669453), provides a long-term, cumulative record of tobacco exposure, making it an invaluable tool in smoking cessation studies. Unlike blood or urine, which reflect recent use, hair incorporates these biomarkers over weeks to months, offering a more comprehensive history of an individual's smoking status.[1][2] The use of a stable isotope-labeled internal standard, such as (Rac)-Cotinine-d4, is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[1][3] This document provides detailed application notes and protocols for the determination of cotinine in hair samples using this compound and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Nicotine Metabolism and Biomarker Rationale
Nicotine is primarily metabolized in the liver to cotinine. Due to its longer half-life compared to nicotine, cotinine is the preferred biomarker for assessing tobacco smoke exposure.[4][5] The incorporation of cotinine into hair provides a retrospective timeline of exposure.
Caption: Metabolic pathway of nicotine to cotinine and its incorporation into the hair shaft.
Experimental Protocols
This section details the complete workflow for hair sample analysis, from collection to final quantification.
Hair Sample Collection and Preparation
-
Collection: Collect approximately 2-10 strands of hair (about 1-10 mg) from the posterior vertex region of the scalp, cut as close to the scalp as possible.[1][6] For long hair, the 1-3 cm segment proximal to the scalp is typically analyzed to reflect exposure over the past 1-3 months, assuming an average hair growth rate of 1 cm per month.[1]
-
Decontamination (Washing): To remove external contaminants, wash the hair samples. A common procedure involves incubating the hair twice in 4 mL of dichloromethane (B109758) (DCM) for 2 hours at room temperature.[1] An alternative effective method is a shampoo/water wash procedure.[7] Dichloromethane has been found to be effective when used for two washes prior to extraction.[8]
-
Drying: After washing, allow the hair samples to air dry completely or use a gentle stream of nitrogen.
Sample Digestion and Extraction
-
Digestion: Place the washed and dried hair sample into a glass tube. Add 2 mL of 1 M sodium hydroxide (B78521) (NaOH) and the internal standard, this compound (e.g., 20 ng/tube).[1] Digest the sample overnight at an elevated temperature (e.g., 100°C for 1 hour or overnight at a lower temperature).[1][6]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): After digestion and cooling, the analytes can be extracted using an organic solvent. For example, add 5 mL of diethyl ether, vortex, and centrifuge.[6] Another option is to use a mixture of dichloromethane and isopropanol (B130326) (9:1 v/v).[8] Transfer the organic layer to a new tube.
-
Solid-Phase Extraction (SPE): Alternatively, an automated SPE procedure can be used for cleanup and concentration.[5][7] Cation-exchange cartridges are suitable for extracting nicotine and its metabolites.[7]
-
-
Evaporation and Reconstitution: Evaporate the solvent from the extract under a gentle stream of nitrogen.[3] To prevent the loss of volatile analytes like nicotine, the addition of methanolic HCl to the eluting mixture before the evaporation step is recommended.[8] Reconstitute the residue in a suitable mobile phase, such as 100 µL of 10:90 methanol (B129727):water.[1]
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer is typically used.
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase column such as a C18 or Polar-RP80A.[8][9]
-
Mobile Phase: A gradient of methanol and an aqueous buffer like 10 mM ammonium (B1175870) acetate (B1210297) is commonly employed.[3]
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
Injection Volume: 20 µL.[3]
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][10]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cotinine: The specific precursor-to-product ion transitions for cotinine should be optimized on the instrument.
-
This compound: The transitions for the deuterated internal standard will be shifted by 4 m/z units compared to the unlabeled cotinine.
-
-
Experimental Workflow Diagram
Caption: Overall workflow for hair analysis of cotinine using this compound.
Quantitative Data Summary
The following table summarizes typical quantitative parameters from various studies utilizing LC-MS/MS for cotinine analysis in hair.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.9 µg/L (equivalent to 0.09 ng/mg for a 10mg sample) | [3] |
| 0.1 pg/mg | [11] | |
| 0.20 ng/mL (in plasma) | [5] | |
| Recovery | 50% (in hair) | [1] |
| 90 - 104% | [11] | |
| >95 - 100% (in plasma) | [5] | |
| Intra-day Precision (%CV) | 2.4% | [1] |
| < 3.4% | [9] | |
| < 5% (in plasma) | [5] | |
| Inter-day Precision (%CV) | 4.8% | [1] |
| < 6.0% | [9] | |
| < 10% (in plasma) | [5] |
Concentration Levels in Hair
The concentration of cotinine in hair is a key indicator of smoking status. The table below provides representative concentration ranges observed in different populations.
| Population | Nicotine Concentration (ng/mg) | Cotinine Concentration (ng/mg) | Reference |
| Smokers | 0.91 - 33.89 | 0.09 - 4.99 | [6] |
| Mean: 6.23 | Mean: 0.78 | [12] | |
| 43.12 | 0.655 | [10] | |
| Non-Smokers | 0.06 - 1.82 | 0.01 - 0.13 | [6] |
| Mean: 0.91 | Mean: 0.11 | [12] | |
| 1.86 | 0.008 | [10] | |
| Passive Smokers | > 0.5 | - | [6] |
| Mean: 1.38 | Mean: 0.0128 | [10] |
Discussion and Considerations
-
Cut-off Values: Establishing a reliable cut-off value for cotinine in hair is essential to distinguish between active smokers, passive smokers, and non-smokers. A nicotine cutoff of 2 ng/mg has been suggested for unwashed hair samples to differentiate smokers from non-smokers.[6] For cotinine, the levels are generally lower, but still significantly different between exposure groups.[10][12]
-
Hair Treatments: Cosmetic treatments such as dyeing, bleaching, and permanent waving can significantly reduce the concentration of nicotine and, to a lesser extent, cotinine in hair.[8] It is important to collect information on hair treatments from study participants.
-
External Contamination: Thorough washing of hair samples is critical to remove nicotine and cotinine from environmental smoke that may have deposited on the hair surface.[7][8]
-
Method Validation: As with any analytical method, it is imperative to fully validate the assay for linearity, accuracy, precision, selectivity, and matrix effects according to established guidelines.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis of hair samples is a robust and reliable method for quantifying long-term tobacco exposure. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of smoking cessation studies and tobacco exposure monitoring. Accurate and precise measurement of cotinine in hair can provide objective data to validate self-reported smoking status and monitor changes in tobacco use over time.
References
- 1. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usdtl.com [usdtl.com]
- 3. Hair analysis of nicotine and cotinine for evaluating tobacco smoke exposure by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Nicotine and Cotinine in Human Hair | Office of Justice Programs [ojp.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hair analysis for nicotine and cotinine: evaluation of extraction procedures, hair treatments, and development of reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of nicotine and cotinine in hair by on-line in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry as biomarkers of exposure to tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting matrix effects with (Rac)-Cotinine-d4
Welcome to the technical support center for (Rac)-Cotinine-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to matrix effects during the bioanalysis of cotinine (B1669453) using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of this compound bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, in this case, this compound and the target analyte cotinine, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reliability of the quantitative results.[1]
Q2: I am observing significant ion suppression for my cotinine and this compound signals. What are the common causes?
A2: Ion suppression is a frequent challenge in bioanalysis and is often caused by endogenous components of the biological matrix that co-elute with the analytes and compete for ionization in the mass spectrometer's source.[2][3] In matrices like plasma, serum, and urine, common culprits include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic, especially with simpler sample preparation methods like protein precipitation.[2]
-
Salts and Buffers: High concentrations of non-volatile salts can crystallize in the ion source, leading to signal suppression and contamination.
-
Other Endogenous Molecules: Depending on the matrix, other small molecules can also interfere with the ionization process.
Q3: Can using this compound as a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
A3: While a SIL-IS like this compound is the preferred method to compensate for matrix effects, it may not completely eliminate them.[2] The underlying assumption is that the analyte and the SIL-IS co-elute and experience the same degree of ion suppression or enhancement. However, differential matrix effects can occur, leading to a breakdown in this compensation and affecting the accuracy of the results. Therefore, it is crucial to still assess and minimize matrix effects during method development.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results for cotinine quantification.
This is a common symptom of uncharacterized or variable matrix effects. Follow these steps to diagnose and resolve the issue.
Step 1: Qualitatively Assess for Matrix Effects using Post-Column Infusion.
This experiment helps identify at what retention times co-eluting matrix components are causing ion suppression or enhancement.
-
Experimental Protocol: See "Detailed Experimental Protocols" section below.
-
Interpretation: A dip in the stable baseline signal of this compound upon injection of an extracted blank matrix sample indicates ion suppression at that specific retention time. An increase in the signal suggests ion enhancement.
Step 2: Quantitatively Assess the Matrix Effect.
This involves calculating the Matrix Factor (MF) to determine the extent of ion suppression or enhancement.
-
Experimental Protocol: See "Detailed Experimental Protocols" section below.
-
Interpretation: An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. Regulatory guidelines often recommend that the coefficient of variation (CV) of the MF across different lots of matrix be less than 15%.
Step 3: Implement Strategies to Mitigate Matrix Effects.
Based on the assessment, one or more of the following strategies can be employed:
-
Optimize Chromatographic Separation: Adjust the LC method (e.g., change the column, mobile phase, or gradient) to separate cotinine and this compound from the interfering matrix components.[2]
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This technique can provide cleaner extracts compared to protein precipitation by selectively isolating the analytes.[3]
-
Liquid-Liquid Extraction (LLE): This can also be an effective method for removing interfering substances.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4]
Issue 2: Poor recovery of this compound and cotinine.
Low recovery can be due to issues with the sample extraction process and can exacerbate matrix effects.
Step 1: Evaluate Absolute Recovery.
Determine the efficiency of your extraction procedure for both the analyte and the internal standard.
-
Experimental Protocol: See "Detailed Experimental Protocols" section below.
-
Interpretation: Low recovery values suggest that the extraction method needs optimization. Different SPE sorbents or LLE solvents should be tested.
Quantitative Data Summary
The following table summarizes typical performance data from validated LC-MS/MS methods for cotinine analysis, which can serve as a benchmark for your own experiments.
| Parameter | Matrix | Typical Value Range | Reference |
| Matrix Effect | Plasma, Serum, Urine | 75.96% - 126.8% | [5][6][7] |
| Recovery | Plasma, Urine | 53% - 124.5% | [5][6][7] |
| Intra-assay Precision (%CV) | Plasma, Urine | < 15% | [6] |
| Inter-assay Precision (%CV) | Plasma, Urine | < 15% | [6] |
Detailed Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion
Objective: To identify chromatographic regions where ion suppression or enhancement occurs.
Methodology:
-
Analyte Infusion: Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer, bypassing the analytical column. This is typically done using a T-fitting to connect the infusion pump outlet with the LC outlet before the MS inlet. This will generate a stable baseline signal for this compound.
-
Blank Matrix Injection: Prepare a blank matrix sample (e.g., plasma, urine from a non-smoker) using your established extraction procedure.
-
LC-MS/MS Analysis: Inject the extracted blank matrix sample onto the LC column and acquire data.
-
Data Analysis: Monitor the signal of the infused this compound. A significant drop or rise in the baseline signal at the retention time where cotinine would normally elute indicates the presence of co-eluting matrix components causing ion suppression or enhancement, respectively.[2]
Protocol 2: Quantitative Assessment of Matrix Effects (Matrix Factor Calculation)
Objective: To quantify the magnitude of the matrix effect.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at low and high concentrations in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with this compound at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the same six lots with this compound at the same low and high concentrations before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculations:
-
Matrix Factor (MF): Calculate using the mean peak area from Set B and Set A. MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (RE): Calculate using the mean peak area from Set C and Set B. RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
Process Efficiency (PE): Calculate using the mean peak area from Set C and Set A. PE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set A)] * 100
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Cotinine and (Rac)-Cotinine-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of cotinine (B1669453) and its deuterated internal standard, (Rac)-Cotinine-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in an assay for cotinine? A1: this compound is used as an internal standard (IS) in quantitative analyses, particularly those using mass spectrometry (MS).[1][2] Since it is chemically almost identical to cotinine but has a different mass due to the deuterium (B1214612) atoms, it co-elutes or elutes very closely with the analyte under most reversed-phase HPLC conditions.[3][4] This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[5][6]
Q2: Is a chiral column necessary to separate cotinine from this compound? A2: For most quantitative bioanalytical methods, a chiral column is not necessary. The primary goal is to separate cotinine from other endogenous matrix components, not to separate its enantiomers. Standard C18 or other reversed-phase columns are sufficient for this purpose.[1][7] A chiral column would only be required if the specific research goal is to resolve the R-(+) and S-(-) enantiomers of both cotinine and the deuterated standard.[8][9]
Q3: What are the most common analytical techniques for this separation? A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and reliable method.[2][3][10] This approach offers high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) can also be used.[11][12]
Q4: Why is my this compound internal standard response inconsistent? A4: Inconsistent internal standard response can be due to several factors:
-
Sample Preparation Issues: Inefficient or variable extraction recovery.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, where co-eluting compounds from the sample matrix interfere with the ionization of the internal standard.[1]
-
Pipetting or Dilution Errors: Inaccuracy in adding the internal standard to samples and calibrators.
-
Analyte Stability: Degradation of the internal standard in the sample or during storage.
Troubleshooting Guide
Q5: I am observing poor peak shape (tailing or fronting) for both cotinine and the internal standard. What should I do? A5: Peak asymmetry is a common issue in chromatography.
-
Peak Tailing: Often caused by secondary interactions between the basic cotinine molecule and acidic silanols on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH. Increase the pH of the mobile phase (e.g., using ammonium (B1175870) hydroxide) to neutralize the silanols or ensure cotinine is in its neutral form. A low pH mobile phase (e.g., using formic acid) can also be effective by protonating the silanols.[7][10]
-
Solution 2: Use a Different Column. Employ a column with end-capping or a different stationary phase, such as a biphenyl (B1667301) column, which can provide good peak shape for basic compounds.[4]
-
-
Peak Fronting: Typically indicates column overload.
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.[13]
-
Q6: Cotinine and this compound are co-eluting. Is this a problem? A6: No, this is expected and desired when using a stable isotope-labeled internal standard with mass spectrometric detection. Since the mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge ratios (m/z), chromatographic co-elution ensures that both experience the same matrix effects, which is the basis for accurate correction.[4][14] A problem only arises if they need to be separated from an isobaric interference (a compound with the same mass).
Q7: How can I improve the resolution between my analytes and other interfering peaks from the sample matrix? A7: Improving resolution is key to reducing interference and ensuring accurate quantification.
-
Optimize the Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient provides more time for separation and can improve resolution between closely eluting peaks.[4]
-
Change Mobile Phase Composition: Switching from methanol (B129727) to acetonitrile (B52724) (or vice versa) can alter selectivity and change the elution order of compounds.[1]
-
Select a Different Column: A column with a different stationary phase (e.g., HILIC instead of C18) or a longer column/smaller particle size can provide higher efficiency and better resolution.[1][15]
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method (e.g., solid-phase extraction) to remove more matrix components before analysis.[5][10]
Q8: I'm seeing significant signal suppression in my LC-MS/MS analysis. How can I mitigate this? A8: Signal suppression, a common matrix effect, can severely impact accuracy.
-
Improve Chromatographic Separation: Ensure the analytes elute in a region of the chromatogram with fewer co-eluting matrix components.
-
Enhance Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids (B1166683) and other interfering substances.[10][15]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby lessening their suppressive effect.
-
Change Ionization Source: If available, switch between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), as they have different susceptibilities to matrix effects.
Data Presentation: Chromatographic & MS Parameters
The following tables summarize typical parameters used for the analysis of cotinine. This compound will have nearly identical chromatographic behavior, while MS/MS parameters will differ slightly.
Table 1: Example LC Column and Mobile Phase Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Synergi Polar-RP[10] | Waters Acquity UPLC BEH C18[7] | Raptor Biphenyl[4] |
| Dimensions | Not Specified | 2.1 x 100 mm, 1.7 µm | Not Specified |
| Mobile Phase A | 0.1% Formic Acid in Water[10] | 10 mM Ammonium Acetate, 0.1% NH4OH in Water[7] | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[10] | 10 mM Ammonium Acetate, 0.1% NH4OH in Acetonitrile[7] | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.25 mL/min[10] | Not Specified | Not Specified |
| Elution Type | Gradient[10] | Gradient[7] | Gradient[4] |
Table 2: Example Mass Spectrometry (MS/MS) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Cotinine | 177.2 | 80.1 / 98.1 | Positive ESI | [10] |
| Cotinine | 177.3 | 80 | Positive ESI | [3] |
| Cotinine-d3 | 180.2 | 101.2 / 80.2 | Positive ESI | [10] |
| Cotinine-d3 | 180.3 | 80 | Positive ESI | [3] |
| Nicotine-d4 | 167.3 | 134 | Positive ESI | [3] |
(Note: Transitions for Cotinine-d4 would be similar to other deuterated standards, adjusted for the specific mass difference.)
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid method for cleaning up plasma or serum samples.
-
Aliquot Sample: Pipette 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the this compound working solution (e.g., at 100 ng/mL) to each sample, calibrator, and quality control sample, except for the blank.
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to the tube.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at >10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Evaporate & Reconstitute (Optional): For higher sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.
-
Inject: Inject the prepared sample into the LC-MS/MS system.[2]
Protocol 2: General LC-MS/MS Analysis
This protocol outlines a general method for analysis following sample preparation.
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the prepared sample extract.
-
Chromatographic Separation: Perform a gradient elution. For example, start with 95% Mobile Phase A, ramp down to 10% A over 3 minutes, hold for 1 minute, and then return to 95% A to re-equilibrate for the next injection. The total run time is often between 5 and 8 minutes.[10]
-
Mass Spectrometric Detection: Monitor the MRM (Multiple Reaction Monitoring) transitions for cotinine and this compound in positive electrospray ionization mode.[3][10]
-
Data Analysis: Integrate the peak areas for both the analyte and the internal standard. Calculate the peak area ratio (analyte/IS). Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. Determine the concentration of unknown samples from this curve.
Visualizations
Caption: A workflow diagram for troubleshooting common chromatographic issues.
References
- 1. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. criver.com [criver.com]
- 4. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: (Rac)-Cotinine-d4 Signal Suppression in Electrospray Ionization
Welcome to the technical support center for troubleshooting signal suppression of (Rac)-Cotinine-d4 in electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, understand, and mitigate challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in electrospray ionization (ESI) and why is it a concern for this compound analysis?
A1: Signal suppression, also known as the matrix effect, is a phenomenon in LC-MS/MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility. The "matrix" refers to all components in the sample other than the analyte of interest.[2] Even with a deuterated internal standard like this compound, significant and disproportional suppression can lead to erroneous results.
Q2: What are the common causes of signal suppression for this compound?
A2: Signal suppression is primarily caused by competition for ionization between this compound and co-eluting matrix components in the ESI source.[3] Common sources of these interfering compounds include:
-
Endogenous Matrix Components: These are substances naturally present in the biological sample, such as phospholipids, salts, proteins, and other small molecules.[4][5] Phospholipids are particularly notorious for causing ion suppression in bioanalysis.
-
Exogenous Contaminants: These can be introduced during sample collection, storage, or preparation. Examples include plasticizers from sample tubes, detergents, and mobile phase additives like trifluoroacetic acid (TFA).[6][7]
-
High Analyte Concentration: At very high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response and self-suppression.[3]
Q3: How can I determine if signal suppression is affecting my this compound analysis?
A3: There are two primary experimental methods to assess ion suppression:
-
Post-Column Infusion Experiment: This is a qualitative method to identify regions of ion suppression in your chromatogram. A solution of this compound is continuously infused into the mass spectrometer post-column. A blank matrix sample is then injected onto the LC column. A dip in the constant baseline signal of this compound indicates the retention times where co-eluting matrix components are causing suppression.[1][8]
-
Post-Extraction Spike Method: This is a quantitative approach to measure the extent of signal suppression. The response of this compound in a clean solvent (neat solution) is compared to its response in a sample matrix that has been spiked with the analyte after the extraction process. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[1]
Q4: How does using a deuterated internal standard like this compound help with signal suppression?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for matrix effects.[9] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by signal suppression can be normalized, leading to more accurate and precise quantification. However, it's crucial to ensure that the suppression is not so severe that the signal is lost entirely and that both the analyte and internal standard are affected proportionally.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound that may be related to signal suppression.
Problem 1: Low or inconsistent this compound signal in matrix samples compared to neat solutions.
This is a classic sign of ion suppression. The following troubleshooting steps can help identify the cause and find a solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal.
Detailed Steps:
-
Confirm Co-elution: Ensure that this compound and the native cotinine (B1669453) analyte are perfectly co-eluting. Even a slight chromatographic separation can expose them to different matrix components, leading to differential ion suppression.
-
Identify Suppression Zones: Perform a post-column infusion experiment as described in the FAQs to pinpoint the retention time regions where ion suppression is most severe.
-
Quantify the Matrix Effect: Use the post-extraction spike method to determine the percentage of signal suppression. This will provide a baseline to evaluate the effectiveness of any changes you make.
Problem 2: Poor reproducibility of results across different sample batches.
This can be caused by variability in the matrix composition between samples.
Troubleshooting Steps:
-
Evaluate Matrix from Different Sources: If possible, obtain blank matrix from multiple sources (e.g., plasma from different donors) and evaluate the matrix effect for each. This will help you understand the variability of your assay.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across the entire analytical run.
-
Improve Sample Preparation Consistency: Ensure your sample preparation protocol is robust and consistently applied to all samples. Automation can help minimize variability.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
Objective: To identify the regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
Syringe pump
-
Tee union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank extracted matrix sample
-
LC-MS/MS system
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for your assay.
-
Connect the syringe pump to the LC flow path between the analytical column and the MS ion source using a tee union.
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for this compound is observed in the mass spectrometer, inject the blank extracted matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression.
Workflow Diagram:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. devtoolsdaily.com [devtoolsdaily.com]
Technical Support Center: Optimizing (Rac)-Cotinine-d4 Recovery from Plasma
Welcome to the technical support center for improving the recovery of (Rac)-Cotinine-d4 from plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plasma?
A1: The three primary techniques for extracting this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3] Each method has its own set of advantages and challenges related to recovery, purity, and throughput.
Q2: Why is the pH of the plasma sample important for cotinine (B1669453) recovery?
A2: The pH of the sample is a critical factor in achieving high recovery rates for cotinine. Cotinine is a basic compound, and adjusting the plasma sample to a high pH (e.g., >13) ensures that it is in its unionized, or basic, form.[4][5] This non-polar state allows for more efficient extraction into organic solvents during LLE or better retention on non-polar SPE sorbents.[4][5]
Q3: What is the role of an internal standard like this compound?
A3: A deuterated internal standard such as this compound is crucial for accurate quantification in bioanalytical methods. It is chemically identical to the analyte (cotinine) but has a different mass due to the deuterium (B1214612) atoms. Adding a known amount of the internal standard to the sample before extraction helps to correct for any analyte loss during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement.[1]
Q4: Can I use the same extraction method for both plasma and urine samples?
A4: While the principles of extraction are similar, methods may need to be optimized for different biological matrices. Plasma contains high levels of proteins that need to be removed or denatured, whereas urine is high in salts.[1] However, some studies have successfully applied similar extraction protocols to both plasma and urine with minor modifications.[6]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound using SPE, it is important to determine at which step the analyte is being lost. This can be achieved by collecting and analyzing the fractions from the loading, washing, and elution steps.[7][8]
Issue: Analyte is lost in the loading fraction.
-
Possible Cause: The chosen SPE sorbent is not retaining the analyte effectively.
-
Troubleshooting Steps:
-
Verify Sorbent Choice: For cotinine, a non-polar sorbent like C18 or a polymeric cation exchange resin is often used.[9][10] Ensure the sorbent is appropriate for the chemical properties of cotinine.
-
Adjust Sample pH: Ensure the plasma sample is basified (pH > 13) before loading to promote retention of the unionized cotinine on a non-polar sorbent.[4][5]
-
Check for Sorbent Overload: The amount of sample loaded should not exceed the sorbent's capacity, which is typically about 5-10% of the sorbent weight.[11][12]
-
Issue: Analyte is lost in the wash fraction.
-
Possible Cause: The wash solvent is too strong and is eluting the analyte along with the interferences.
-
Troubleshooting Steps:
-
Reduce Wash Solvent Strength: Use a weaker wash solvent. For example, if using methanol (B129727), try a lower concentration or a less polar solvent. The goal is to remove interferences without eluting the cotinine.[7]
-
Issue: Analyte is not present in the elution fraction.
-
Possible Cause: The elution solvent is not strong enough to desorb the analyte from the sorbent.
-
Troubleshooting Steps:
-
Increase Elution Solvent Strength: Use a stronger or more polar solvent to elute the cotinine from the sorbent. For instance, if using acetonitrile (B52724), you could try a higher concentration or add a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) to disrupt interactions.[7][13]
-
Check for Secondary Interactions: Cotinine may have secondary interactions with the sorbent. The elution solvent may need to be adjusted to disrupt these interactions.[8]
-
Low Recovery in Liquid-Liquid Extraction (LLE)
Issue: Poor recovery of this compound.
-
Possible Cause: Suboptimal pH, incorrect solvent choice, or inefficient mixing.
-
Troubleshooting Steps:
-
Optimize pH: Ensure the plasma sample is made basic (pH > 13) with a strong base like NaOH before extraction. This converts cotinine to its unionized form, which is more soluble in organic solvents.[4][5]
-
Select an Appropriate Solvent: Use an organic solvent that has a high affinity for cotinine. Diethyl ether and dichloromethane (B109758) are commonly used.[14]
-
Ensure Thorough Mixing: Vortex the sample and solvent mixture vigorously to ensure efficient partitioning of the analyte into the organic phase.
-
Prevent Emulsion Formation: If emulsions form, centrifugation can help to separate the layers. Some methods also use deproteinization with an acid like trichloroacetic acid before extraction to prevent emulsions.[15]
-
Low Recovery in Protein Precipitation (PPT)
Issue: Low recovery after protein precipitation.
-
Possible Cause: Co-precipitation of the analyte with the proteins or use of an inappropriate precipitating agent.
-
Troubleshooting Steps:
-
Choose the Right Precipitant: Acetonitrile is often reported to be an effective protein precipitation agent with good recovery for many compounds.[16][17] Acidic precipitants like perchloric acid or trichloroacetic acid can sometimes lead to lower recovery due to co-precipitation of the analyte.[16][17]
-
Optimize Precipitant-to-Sample Ratio: A common ratio is 3:1 of organic solvent to plasma.[18] This ratio should be optimized for your specific application.
-
Ensure Complete Precipitation: Vortex the mixture thoroughly and centrifuge at a sufficient speed and time to ensure all proteins are pelleted.
-
Quantitative Data Summary
The following tables summarize recovery data for cotinine from plasma using different extraction methods as reported in various studies.
Table 1: Solid-Phase Extraction (SPE) Recovery Data
| SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
| Silica and C18 (sequential) | Not specified | 64 ± 10 | [9] |
| Polymeric Cation Exchange | Not specified | ~94 | [10] |
| Mixed-Mode | 2% NH4OH in Methanol | 52 - 88 | [13] |
| Automated SPE | Not specified | >95 - 100 | [19] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery Data
| Extraction Solvent | pH | Recovery (%) | Reference |
| Not specified | ~13 | 91.6 - 105.0 | [4] |
| Diethyl Ether | Alkaline (NaOH) | Not specified | [14] |
Table 3: Protein Precipitation (PPT) Recovery Data
| Precipitating Agent | Recovery (%) | Reference |
| Acetonitrile | >80 | [16][17] |
| Perchloric Acid | Lower and more variable | [16][17] |
| Trichloroacetic Acid | Lower and more variable | [16][17] |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common practices. Optimization may be required for specific applications.
-
Sample Pre-treatment: To 1 mL of plasma, add a known amount of this compound internal standard. Add a strong base (e.g., 1M NaOH) to adjust the pH to >13.
-
Sorbent Conditioning: Condition the SPE cartridge (e.g., C18 or polymeric cation exchange) by passing methanol followed by deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the this compound with an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture containing a small amount of ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.
Detailed Methodology for Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 1 mL of plasma, add the this compound internal standard. Add 1M NaOH to adjust the pH to >13.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Mixing: Vortex the mixture vigorously for 2-3 minutes.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Detailed Methodology for Protein Precipitation (PPT)
-
Sample Preparation: To 200 µL of plasma, add the this compound internal standard.
-
Precipitation: Add 600 µL of cold acetonitrile (a 3:1 ratio).
-
Mixing: Vortex the sample for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for direct injection or further processing.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Protein Precipitation (PPT) workflow for this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. simbecorion.com [simbecorion.com]
- 2. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. norlab.com [norlab.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gilsoncn.com [gilsoncn.com]
- 11. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 12. SPE Phase and Solvent Selection | Thermo Fisher Scientific - US [thermofisher.com]
- 13. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Chromatographic Determination of Nicotine in Human Plasma: Applied to Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high-performance liquid-chromatographic method for routine simultaneous determination of nicotine and cotinine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 19. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing ion suppression for (Rac)-Cotinine-d4 in LC-MS
Welcome to the technical support center for the LC-MS analysis of (Rac)-Cotinine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression and ensure accurate, reliable results.
Troubleshooting Guide
This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression.
Problem 1: Low Analyte Signal or Poor Sensitivity
Question: My signal for this compound is significantly lower in matrix samples (e.g., plasma, urine) compared to neat standards. What is causing this loss of sensitivity?
Answer:
-
Possible Cause: This is a classic sign of ion suppression, where co-eluting components from your sample matrix interfere with the ionization of your analyte in the mass spectrometer's source.[1][2] Endogenous materials such as proteins, lipids, and salts are common culprits in biological samples.[3]
-
Solutions:
-
Optimize Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.[1][4]
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for cleaning up complex samples and removing a broad range of interferences.[1][5]
-
Liquid-Liquid Extraction (LLE): Can also be effective at removing interferences.[3]
-
Protein Precipitation (PPT): A simpler method, but may be less effective at removing phospholipids (B1166683), a common source of ion suppression.[3]
-
-
Improve Chromatographic Separation: Adjust your LC method to chromatographically separate this compound from the region of ion suppression.[4][6]
-
Modify Gradient Profile: Employ a shallower gradient to increase the resolution between your analyte and interfering peaks.[2]
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., biphenyl, phenyl-hexyl) to alter selectivity.[2][7]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.[8]
-
-
Dilute the Sample: If the concentration of matrix components is the primary issue, diluting the sample can reduce the severity of ion suppression.[9]
-
Problem 2: Poor Reproducibility and Inconsistent Results
Question: I'm observing high variability (%RSD) in my results for this compound across a batch of samples. Why are my results not reproducible?
Answer:
-
Possible Cause: Inconsistent ion suppression between individual samples is a likely cause. The composition of biological matrices can vary from sample to sample, leading to different degrees of signal suppression for each.[6] This compromises quantitative analysis.[6]
-
Solutions:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most critical solution. This compound is your internal standard. It should co-elute with the unlabeled cotinine (B1669453) analyte. Because they are chemically almost identical, the SIL internal standard will experience the same degree of ion suppression as the analyte.[1] By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by ion suppression is effectively normalized.[1]
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma, blank urine).[1] This ensures that the calibration curve accurately accounts for the average ion suppression effect present in the samples.[1]
-
Standardize Sample Preparation: Ensure your sample preparation procedure is highly consistent for all samples and standards to minimize variability in matrix effects.[3]
-
Problem 3: Retention Time Shifts
Question: My retention time for this compound is shifting between injections. Could this be related to ion suppression?
Answer:
-
Possible Cause: While retention time shifts are often caused by issues like column degradation, system pressure fluctuations, or changes in mobile phase composition, they can be indirectly related to the build-up of matrix components on the column.[3][10] This accumulation can alter the column chemistry over time, leading to shifts.[3]
-
Solutions:
-
Implement a Column Wash Step: Introduce a strong wash step at the end of each chromatographic run (e.g., high percentage of organic solvent) to elute strongly retained matrix components.[3]
-
Use a Guard Column: A guard column is installed before the analytical column to capture contaminants and strongly retained compounds, thereby protecting the primary column and improving its lifespan and performance.[7]
-
Improve Sample Cleanup: As with other issues, a more rigorous sample preparation method (like SPE) will reduce the amount of contaminants being introduced to the LC system.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound?
A1: Ion suppression is a matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS). It is the reduction in the ionization efficiency of a target analyte (like cotinine) due to the presence of co-eluting components from the sample matrix.[8] These interfering molecules compete with the analyte for ionization in the MS source, leading to a decreased or suppressed signal.[1] This is a major concern because it can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced reproducibility.[1][2]
Q2: What are the most common causes of ion suppression in biological samples?
A2: Ion suppression can be caused by a variety of endogenous and exogenous substances.
-
Endogenous Components: These originate from the biological sample itself and include salts, proteins, and lipids, with phospholipids being particularly problematic.[2][3]
-
Exogenous Substances: These are introduced from external sources, such as anticoagulants (e.g., heparin), mobile phase additives (e.g., TFA), and plasticizers from lab consumables.[2]
Q3: How can I definitively test if my analysis is affected by ion suppression?
A3: The most common method is the Post-Column Infusion (PCI) experiment. This technique helps identify the specific regions in your chromatogram where ion suppression occurs.[2][6] In this experiment, a constant flow of your analyte solution is introduced into the LC eluent stream after the analytical column but before the MS source. When a blank matrix extract is injected, any drop in the stable analyte signal indicates the retention time at which matrix components are eluting and causing suppression.[6]
Q4: How do I quantify the extent of ion suppression?
A4: A quantitative assessment can be performed using a post-extraction spike analysis .[1][2] This involves comparing the analyte's signal response in two samples:
-
A blank matrix sample that is extracted first, with the analyte spiked in after extraction.
-
A neat solution of the analyte in a clean solvent.
The ratio of the signal from the post-extraction spike sample to the signal from the neat solution provides a quantitative measure of the matrix effect (ion suppression or enhancement).[1]
Q5: Why is a deuterated internal standard like this compound used?
A5: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS analysis. It is chemically identical to the analyte (cotinine) but has a different mass due to the deuterium (B1214612) atoms. Because it is chemically identical, it co-elutes with the analyte and experiences the same physical and chemical effects throughout the entire process, including extraction, chromatography, and ionization.[1] Any signal suppression or enhancement that affects the analyte will affect the SIL-IS to the same degree. By calculating the ratio of the analyte response to the IS response, these effects are cancelled out, leading to highly accurate and precise quantification.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data related to cotinine analysis from various studies, which can serve as a benchmark for expected performance.
Table 1: Summary of Matrix Effect and Recovery in Cotinine Analysis
| Analyte | Matrix | Matrix Effect (%) | Recovery (%) | Reference |
| Cotinine | Plasma | 86.58 | 96.66 - 99.39 | [11] |
| Cotinine | Various | 75.96 - 126.8 | 53 - 124.5 | [12] |
| Cotinine | Serum/Plasma | <110 (i.e., <10% effect) | Not Specified | [13] |
| Cotinine | Urine | Insignificant | 70.4 - 100.4 | [14] |
Note: Matrix effect is often calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates suppression, while > 100% indicates enhancement.
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Cotinine
| Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| HPLC-QQQ-MS/MS | Plasma | 0.02 | Not Specified | [11] |
| LC-MS/MS | Plasma | Not Specified | 0.075 | [13] |
| LC-MS/MS | Urine | 0.156 | 2.5 | [15] |
Key Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Identifying Ion Suppression Zones
This protocol allows for the qualitative identification of chromatographic regions where ion suppression occurs.[2]
-
Prepare Analyte Solution: Create a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).
-
Set up Infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. Use a T-fitting to connect the syringe pump line between the analytical column and the MS ion source.[2]
-
Equilibrate System: Begin the infusion and allow the system to equilibrate until a stable, flat baseline signal for the this compound mass transition is observed in the data acquisition software.[2]
-
Inject Blank Matrix: Inject a blank matrix sample that has been processed through your standard sample preparation procedure.[6]
-
Analyze Chromatogram: Monitor the this compound signal. Any significant drop or dip in the stable baseline indicates a chromatographic region where co-eluting matrix components are causing ion suppression.[2][6] Compare the retention time of this suppression zone with the typical retention time of your analyte to see if they overlap.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol provides a numerical value for the extent of ion suppression or enhancement.[2]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike a known amount of cotinine and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Take a blank biological matrix, perform your entire sample extraction procedure, and then spike the same amount of cotinine and this compound into the final, clean extract.[2]
-
Set C (Pre-Extraction Spike): Spike the same amount of cotinine and this compound into the blank biological matrix before starting the extraction procedure. (This set is used to determine recovery).
-
-
Analyze Samples: Inject and analyze all three sets of samples using your LC-MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Use the peak areas (PA) to perform the following calculations:
-
Matrix Effect (%) = (PA of Set B / PA of Set A) * 100
-
Recovery (%) = (PA of Set C / PA of Set B) * 100
-
-
Interpret Results:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Visualizations
Caption: A troubleshooting workflow for identifying and resolving ion suppression.
Caption: Workflow for the quantitative assessment of matrix effect and recovery.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. mdpi.com [mdpi.com]
- 12. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Cotinine-d4 Stability in Processed Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability of (Rac)-Cotinine-d4 in processed samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in processed samples?
The stability of this compound, a deuterated internal standard, can be influenced by several factors throughout the analytical process. These include:
-
pH: Extreme acidic or basic conditions can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent or sample matrix, a phenomenon known as back-exchange.[1][2] It is advisable to maintain the pH of your solutions as close to neutral as possible, if compatible with your analytical method.[1]
-
Temperature: Elevated temperatures can accelerate the rate of deuterium exchange and chemical degradation.[1] For long-term storage, temperatures of -20°C are often recommended, while refrigeration at 4°C may be suitable for short-term storage of working solutions.[1]
-
Light Exposure: Like many organic compounds, cotinine (B1669453) and its deuterated analogs can be sensitive to light.[1] Photodegradation can be minimized by storing standards and samples in amber vials or in the dark.[1]
-
Sample Matrix: Components within the biological matrix (e.g., plasma, urine, saliva) can interact with the internal standard, leading to degradation or variable recovery. Matrix effects can also cause ion suppression or enhancement in mass spectrometry-based assays.[2]
-
Solvent Composition: The choice of solvent for stock and working solutions can impact stability. Ensure the solvent is appropriate and does not promote degradation or deuterium exchange.[1]
Q2: I am observing a decrease in the this compound signal over time in my processed samples stored in the autosampler. What could be the cause?
A decreasing signal of the internal standard in the autosampler can indicate instability under the specific storage conditions. Potential causes include:
-
Degradation in the Autosampler: The conditions within the autosampler (e.g., temperature, light exposure) may be contributing to the degradation of this compound.
-
Instability in the Sample Matrix: The internal standard may be unstable in the final processed sample matrix over the duration of the analytical run.[3]
To troubleshoot this, you can perform a stability check by preparing a set of quality control (QC) samples and analyzing them at the beginning and end of a typical run.[3] A significant decrease in the internal standard signal in the stored QCs would confirm instability in the autosampler conditions or the sample matrix.[3]
Q3: Can the position of the deuterium labels on this compound affect its stability?
Yes, the position of the deuterium labels is critical for the stability of a deuterated internal standard.[1][4] Deuterium atoms on chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups, are more prone to exchange with protons from the surrounding environment.[1][2] It is crucial to use internal standards where the deuterium labels are placed in stable, non-exchangeable positions.[2][4]
Q4: How can I validate the stability of this compound in my specific experimental workflow?
A stability validation experiment is essential to ensure the accuracy and reliability of your results.[1] The objective is to demonstrate that the internal standard remains stable throughout the entire analytical process, from sample collection to final analysis.[1] A general protocol for this validation is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common issues encountered with the stability of this compound and other deuterated internal standards.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or Inconsistent Internal Standard Signal | Degradation of the standard due to improper storage or handling. | 1. Prepare a fresh working solution from the stock solution.[1] 2. If the issue persists, prepare a new stock solution from the neat material.[1] 3. Verify storage conditions (temperature, light exposure).[1] |
| Inconsistent sample preparation. | 1. Review the sample preparation Standard Operating Procedure (SOP) for any inconsistencies.[3] 2. Ensure thorough vortexing of the internal standard solution before and after addition to the samples.[3] | |
| Instrument issues (e.g., injector leak, contamination). | 1. Perform an injector leak test according to the manufacturer's protocol.[3] 2. Clean the mass spectrometer's ion source and transfer optics.[3] | |
| Evidence of Deuterium-Hydrogen Exchange (e.g., appearance of a peak at a lower m/z) | Unstable label position. | 1. Review the structure of the internal standard to identify any potentially exchangeable protons.[1] 2. Consider using an internal standard with deuterium labels in more stable positions or a different isotopic label (e.g., ¹³C, ¹⁵N).[1][4] |
| Inappropriate solvent or matrix pH. | 1. Measure the pH of your solvent and sample matrix.[1] 2. Adjust the pH to be as close to neutral as possible, if compatible with your analytical method.[1] | |
| Shift in Internal Standard Retention Time | Chromatographic issues. | 1. Prepare a fresh mobile phase.[1] 2. Check the column temperature.[1] 3. Ensure the column is properly equilibrated.[1] 4. If the problem persists, try a new column.[1] |
| Isotope effect. | Deuterated compounds can sometimes exhibit slightly different chromatographic behavior than their non-deuterated counterparts.[1] As long as the peak is correctly integrated and does not co-elute with interferences, this should not affect quantification.[1] |
Experimental Protocols
Protocol: Validation of this compound Stability in Processed Samples
This protocol outlines a general procedure to assess the stability of this compound in processed samples under specific storage conditions (e.g., in the autosampler).
-
Prepare Quality Control (QC) Samples:
-
Prepare QC samples at low and high concentrations in the same biological matrix as your study samples.
-
Spike these QC samples with this compound at the same concentration used in your analytical method.
-
-
Initial Analysis (T=0):
-
Process and analyze a set of freshly prepared QC samples (low and high concentrations) immediately after preparation. This will serve as your baseline (T=0) measurement.
-
-
Storage:
-
Store the remaining sets of processed QC samples under the conditions you wish to evaluate (e.g., in the autosampler at a specific temperature) for a duration that reflects your typical analytical run time.
-
-
Time-Point Analysis:
-
Analyze the stored QC samples at various time points (e.g., 6, 12, 24 hours).
-
-
Data Evaluation:
-
Calculate the response (e.g., peak area) of this compound for each time point.
-
Compare the response at each time point to the T=0 value.
-
The internal standard is generally considered stable if the response remains within a predefined acceptance criterion (e.g., ±15% of the T=0 value).[1]
-
Quantitative Data Summary
Table 1: Stability of Cotinine in Saliva Samples Under Various Storage Conditions
| Storage Condition | Duration | Mean Cotinine Level (ng/mL) | Mean Difference from Immediate Analysis (ng/mL) |
| Immediate Analysis | 0 days | 457 | N/A |
| Mailed | ~3-5 days | Not specified | Good agreement observed |
| Refrigerated | 30 days | 468 | +11 |
| Refrigerated | 90 days | Not specified | Good agreement observed |
| Frozen (-20°C) | 30 days | 433 | -24 |
| Frozen (-20°C) | 90 days | Not specified | Good agreement observed |
Data adapted from a study on the stability of salivary cotinine.[5] This table is for illustrative purposes to show how stability data can be presented and does not represent data for this compound.
Visualizations
The following diagram illustrates a general workflow for troubleshooting issues related to internal standard stability.
Caption: Troubleshooting workflow for internal standard stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background noise for (Rac)-Cotinine-d4 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges encountered during the quantification of (Rac)-Cotinine-d4 using LC-MS/MS.
Troubleshooting Guides & FAQs
Q1: What are the most common sources of high background noise in my this compound analysis?
High background noise can originate from various sources, including contaminated solvents, sample matrix effects, dirty instrument components, and improper method parameters. Contamination from solvents and sample extracts is a frequent issue.[1] Residues from previous samples, buffer salts, or low-quality solvents can accumulate on the LC column, leading to increased noise.[1] Matrix effects, where endogenous compounds in the biological sample interfere with the ionization of the target analyte, are another major contributor, with phospholipids (B1166683) being a primary cause in plasma and tissue samples.[2] Additionally, a contaminated ion source, such as a dirty cone, needle, or transfer tube, can significantly increase background noise.[3]
Q2: I'm observing a noisy baseline. What are the initial troubleshooting steps?
A noisy baseline can lower system sensitivity, making it difficult to detect compounds at low concentrations.[1] Initial steps to resolve this include:
-
Check Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents and additives.[1]
-
Fresh Mobile Phase: Prepare fresh mobile phases. Prevent microbial growth in aqueous mobile phases by adding a small percentage of organic solvent (e.g., 10% v/v) and frequently replacing the solvent bottles.[4]
-
System Flush: Flush the LC system, without the column, with a strong solvent wash to remove any accumulated contaminants.[3]
-
Inspect for Leaks: Check for any leaks in the LC system, as pressure fluctuations can contribute to baseline noise.[1]
-
Clean the Ion Source: If the issue persists, cleaning the ion source components is often necessary to remove sample and salt buildup.[3]
Q3: How can I minimize matrix effects from biological samples like plasma or urine?
Minimizing matrix effects is crucial for accurate quantification.[2] The most effective approach is to improve the sample preparation method.[2]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects.[5][6][7]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for separating the analyte of interest from interfering matrix components.[2][8][9] Adjusting the pH of the aqueous matrix can optimize the extraction of your analyte.[2]
-
Protein Precipitation (PPT): While a simpler technique, PPT can be effective, especially when followed by a dilution step to reduce the concentration of remaining matrix components.[2][10]
Below is a diagram illustrating a general troubleshooting workflow for high background noise.
Caption: Troubleshooting workflow for high background noise.
Q4: My signal intensity for this compound is weak. What could be the cause?
Weak signal intensity can be due to several factors:
-
Ion Suppression: This is a major cause where co-eluting matrix components suppress the ionization of this compound.[2][4] Improving sample cleanup is the best solution.[2]
-
Suboptimal MS Parameters: The mass spectrometer parameters may not be optimized for your analyte. This includes ion spray voltage, source temperature, and collision energy.[10][11]
-
Sample Degradation: Ensure that your samples are properly stored and handled to prevent degradation of the analyte.[7]
-
Incorrect Mobile Phase pH: For basic compounds like cotinine (B1669453), an acidic mobile phase can improve ionization in positive ESI mode.[7]
Q5: I'm seeing carryover between samples. How can I prevent this?
Carryover can lead to inaccurate quantification of subsequent samples. To mitigate this:
-
Optimize Wash Solvents: Use a strong wash solvent in your autosampler that can effectively solubilize this compound.
-
Increase Wash Volume and Time: Increase the volume of the wash solvent and the duration of the needle wash.
-
Inject Blanks: Run blank injections after high-concentration samples to ensure the system is clean before the next sample analysis.
Quantitative Data Summary
The following tables summarize typical performance data for cotinine quantification methods, which can serve as a benchmark for your this compound analysis.
Table 1: Example Linearity and Sensitivity of Cotinine Quantification Methods
| Method | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| GC-MS | Urine | 1-1000 | 0.25 | - | [5] |
| LC-MS/MS | Macrophages | 0.3–652.6 | - | 0.3 | [11] |
| LC-MS/MS | Plasma | 0.5–1000 | 0.13 | 0.20 | [6] |
| LC-MS/MS | Urine | 5-5000 | - | ~0.4 (estimated) | [9] |
| UPLC-MS/MS | Serum | - | - | 0.1 | [12] |
Table 2: Sample Preparation Method Performance
| Method | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Automated SPE | Plasma | >95–100 | <10 | [6] |
| LLE | - | - | - | [9] |
| Acetone Precipitation | Urine | 76–99 | Minimized | [10] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of nicotine (B1678760) and its metabolites in urine.[9]
-
Aliquot Sample: In a 4 mL glass vial, combine a 250 µL aliquot of the sample (e.g., urine) with 40 µL of the internal standard solution (e.g., 250 ng/mL this compound in methanol).
-
Alkalinize: Add 50 µL of 5 N sodium hydroxide (B78521) to the vial and mix.
-
Extraction: Add 1.5 mL of a 50:50 (v/v) mixture of methylene (B1212753) chloride and diethyl ether. Stir for 1.5 minutes to extract the analytes.
-
Centrifugation: Centrifuge the sample at 4,000 rpm for 5 minutes to separate the organic and aqueous phases.
-
Transfer Organic Phase: Carefully transfer 1 mL of the organic (lower) layer to a 1.5 mL HPLC vial.
-
Acidify: Add 10 µL of 0.25 N hydrochloric acid to the HPLC vial and mix.
-
Evaporation: Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract with 200 µL of the mobile phase starting condition (e.g., water or a weak aqueous buffer).
The following diagram illustrates the LLE workflow.
Caption: Liquid-Liquid Extraction (LLE) workflow.
Protocol 2: LC-MS/MS Parameter Optimization
This is a general guide to optimizing MS parameters for cotinine analysis, which can be applied to this compound.
-
Analyte Infusion: Prepare a standard solution of this compound (e.g., 100-200 ng/mL) in the mobile phase.[11][13] Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Optimize Ion Source Parameters:
-
Ionization Mode: Use positive electrospray ionization (ESI+) mode.[11][13]
-
Ion Spray Voltage: Adjust the voltage (e.g., 2000-4800 V) to maximize the precursor ion signal.[11][13]
-
Source Temperature: Optimize the temperature (e.g., 250-400°C) for efficient desolvation.[11][13]
-
Gas Pressures: Tune the nebulizer, auxiliary, and curtain gases to achieve a stable and robust spray.[11][13]
-
-
Optimize MS/MS Parameters (MRM):
-
Precursor Ion (Q1): Identify the m/z of the protonated molecular ion [M+H]⁺ for this compound.
-
Product Ions (Q3): Fragment the precursor ion by increasing the collision energy (CE) and identify the most stable and abundant product ions.
-
Collision Energy (CE) and Declustering Potential (DP): Optimize these voltages for each MRM transition to maximize the signal intensity of the product ions.[10]
-
Dwell Time: Set an appropriate dwell time (e.g., 200 milliseconds) to ensure a sufficient number of data points across the chromatographic peak.[11]
-
The logical relationship for optimizing MS parameters is shown below.
Caption: Logical workflow for MS parameter optimization.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. vet.purdue.edu [vet.purdue.edu]
- 9. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: (Rac)-Cotinine-d4 Analysis
Answering your request, here is a technical support center with troubleshooting guides and FAQs for resolving peak tailing for (Rac)-Cotinine-d4 in HPLC.
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding peak tailing for this compound in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in HPLC, characterized by an asymmetric peak where the latter half is broader than the front half.[1] This can compromise resolution, quantification accuracy, and method reliability.[1][2] For this compound, a basic compound, the primary cause of peak tailing is often secondary interactions with the stationary phase.[3][4]
Follow this step-by-step guide to diagnose and resolve the issue.
Q1: My this compound peak is tailing. Where do I start?
A1: First, determine if the problem is specific to the analyte or affects all peaks in the chromatogram.
-
All Peaks Tailing: This usually points to a system-wide or column-wide physical issue.[5][6] Check for:
-
Column Failure: A void at the column inlet or a partially blocked frit can distort the flow path.[6][7]
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the column and detector can cause peak dispersion.[2][8]
-
Leaking Fittings: Poorly fitted connections can introduce dead volume.[2]
-
-
This compound Peak Tailing Specifically: This suggests a chemical interaction between your analyte and the stationary phase.[9] Cotinine (B1669453) contains basic nitrogen groups that can interact strongly with residual silanol (B1196071) groups (Si-OH) on silica-based columns (e.g., C18), causing peak tailing.[3][4]
Below is a workflow to systematically troubleshoot the problem.
Q2: How can I optimize the mobile phase to reduce tailing for this compound?
A2: Mobile phase optimization is the most effective way to mitigate secondary silanol interactions.
-
Adjust pH: Since cotinine is a basic compound, lowering the mobile phase pH is a common strategy.[1] At a low pH (e.g., 2.5-3.5), the acidic silanol groups on the stationary phase are fully protonated and less likely to interact with the protonated cotinine molecule.[3][8]
-
Increase Buffer Strength: A weak buffer may not adequately control the pH at the column surface. Increasing the buffer concentration to a range of 20-50 mM can improve peak symmetry.[2]
-
Use Mobile Phase Additives: Small amounts of a basic additive, like triethylamine (B128534) (TEA), can be added to the mobile phase (e.g., 0.1%).[10] TEA acts as a "silanol suppressor" by competing with the analyte for active sites on the stationary phase.[1]
Experimental Protocols & Data
Protocol: Mobile Phase pH Adjustment
This protocol describes a systematic experiment to evaluate the effect of mobile phase pH on the peak shape of this compound.
-
Initial Conditions (Example):
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 60% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Sample: 1 µg/mL this compound in 50:50 Water:Acetonitrile
-
-
Modification Steps:
-
Prepare three additional Mobile Phase A solutions, adjusting the pH to 5.0, 4.0, and 3.0 using formic acid.
-
Equilibrate the column with each new mobile phase for at least 15 column volumes.
-
Inject the this compound standard under each pH condition.
-
Measure the Asymmetry Factor (As) or Tailing Factor (Tf) for the cotinine peak at each pH. A value > 1.2 is generally considered tailing.[3]
-
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
The following table summarizes expected results from the protocol above, based on typical behavior of basic compounds.[3]
| Mobile Phase pH | Analyte | Asymmetry Factor (As) | Peak Shape Observation |
| 7.0 | This compound | ~2.4 | Severe Tailing |
| 5.0 | This compound | ~1.8 | Moderate Tailing |
| 4.0 | This compound | ~1.5 | Minor Tailing |
| 3.0 | This compound | ~1.2 | Symmetrical |
Frequently Asked Questions (FAQs)
Q3: What causes the chemical interaction leading to peak tailing for basic compounds like cotinine?
A3: The interaction occurs between the basic nitrogen groups in the cotinine molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[11] Even after the silica (B1680970) is bonded with C18 chains, some unreacted silanols remain.[12] At mid-range pH, these silanols can be ionized (SiO-), creating a strong secondary retention site for the positively charged (protonated) cotinine molecule. This dual retention mechanism (hydrophobic and ionic) leads to peak tailing.[3][11]
Q4: Can my choice of column prevent peak tailing?
A4: Yes, column selection is critical.
-
Modern Columns: Use high-purity, Type B silica columns that have fewer metal impurities and are more thoroughly end-capped.[1] End-capping uses a small silane (B1218182) reagent to block many of the remaining silanol groups after the primary C18 bonding.[8]
-
Alternative Chemistries: For challenging basic compounds, consider columns with alternative stationary phases:
-
Polar-Embedded Phases: These columns have a polar group embedded within the C18 chain, which helps to shield the analyte from silanol interactions.[2][8]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that helps to repel basic analytes, improving peak shape.[2]
-
Non-Silica Supports: Columns based on organic polymers can eliminate silanol interactions entirely.[1]
-
Q5: Could my sample injection be the cause of the tailing?
A5: Yes, issues with the sample or injection process can lead to poor peak shape.
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to tailing.[12][13] If you suspect this, try diluting your sample or reducing the injection volume.[2][12]
-
Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[2][13] Whenever possible, dissolve your sample in the initial mobile phase.
Q6: Does the deuteration (d4) of cotinine affect peak tailing?
A6: The isotopic labeling (d4) in this compound is highly unlikely to be the cause of peak tailing. Deuteration does not significantly alter the pKa or the fundamental chemical properties that lead to silanol interactions. While a small shift in retention time (the "isotope effect") might be observed compared to the non-deuterated analogue, it does not influence the peak shape in this context. The troubleshooting steps for this compound are identical to those for non-labeled cotinine.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. mdpi.com [mdpi.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromtech.com [chromtech.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
(Rac)-Cotinine-d4 Method Validation Technical Support Center
Welcome to the technical support center for (Rac)-Cotinine-d4 method validation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the use of this compound as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for the target analyte are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of complete co-elution between the analyte and the internal standard, the presence of isotopic or chemical impurities in the standard, differential matrix effects, or unexpected isotopic exchange.[1]
-
Verify Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2][3] This separation can lead to differential matrix effects, where the analyte and the internal standard are exposed to varying levels of ion suppression or enhancement, thereby compromising analytical accuracy.[1][3]
-
Solution:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and this compound to ensure they elute as a single, perfectly overlapping peak.
-
Adjust Chromatography: If a separation is observed, consider using a column with lower resolution or adjusting the mobile phase composition or gradient to achieve co-elution.[1][3]
-
-
-
Assess Isotopic and Chemical Purity of this compound:
-
Problem: The presence of unlabeled cotinine (B1669453) in the this compound internal standard can contribute to the analyte signal, leading to an overestimation of the analyte concentration, especially at the lower limit of quantitation (LLOQ).[2] For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.
-
Solution:
-
Review Supplier Documentation: Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity of the this compound.
-
Perform Purity Check: If in doubt, assess the contribution of the internal standard to the analyte signal. An experimental protocol for this is provided below.
-
-
-
Investigate Potential Isotopic Exchange (H/D Back-Exchange):
-
Problem: Deuterium (B1214612) atoms on the internal standard can sometimes be replaced by hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[1]
-
Solution:
-
Evaluate Label Stability: Assess the stability of the deuterium labels under your specific experimental conditions (pH, temperature, sample matrix). An experimental protocol for evaluating isotopic exchange is provided below.
-
Modify Conditions: If exchange is detected, consider altering the pH of your extraction or mobile phase to conditions where the labels are more stable.
-
-
Issue 2: High Variability in the Internal Standard Signal
Question: I am observing significant variability in the peak area of this compound across my sample batch. Why is this happening?
Answer: High variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label during sample processing and analysis.[1]
-
Evaluate Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][2] This "differential matrix effect" can lead to inaccurate quantification. Studies have indicated that matrix effects on an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma and urine.[1]
-
Solution:
-
Conduct Matrix Effect Evaluation: Perform a post-extraction addition experiment to quantify the matrix effect on both the analyte and this compound. A detailed protocol is provided below.
-
Improve Sample Preparation: Enhance your sample clean-up procedure (e.g., using solid-phase extraction instead of protein precipitation) to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect.
-
-
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods used for the quantification of cotinine in biological fluids. These values can serve as a benchmark when validating your own method using this compound.
Table 1: Linearity and Sensitivity of Cotinine Quantification in Urine
| Parameter | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Linearity | 2-1,000 | >0.997 |
| Linearity | 5-5,000 | >0.999 |
| Linearity | 0.5-50 | >0.998 |
Data compiled from multiple sources demonstrating typical performance.
Table 2: Precision and Accuracy of Cotinine Quantification in Plasma
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 5% | < 10% | 95-105% |
| Medium | < 5% | < 10% | 95-105% |
| High | < 5% | < 10% | 95-105% |
Data compiled from multiple sources demonstrating typical performance.
Experimental Protocols
Protocol 1: Assessment of Internal Standard Contribution to Analyte Signal
Objective: To determine if the this compound internal standard contains a significant amount of unlabeled cotinine.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample (e.g., plasma, urine) that is known to be free of the analyte.
-
Spike with Internal Standard: Add this compound to the blank matrix at the same concentration used in your analytical method.
-
Process and Analyze: Process the sample using your established extraction procedure and analyze it by LC-MS/MS.
-
Monitor Analyte Signal: Monitor the mass transition for the unlabeled analyte (cotinine).
-
Evaluate the Response: The signal for the unlabeled analyte in this sample should be less than 20% of the signal of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the internal standard.[2]
Protocol 2: Evaluation of Matrix Effects
Objective: To assess and quantify the extent of ion suppression or enhancement on both the analyte and the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first, and then spike the analyte and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into a blank matrix sample before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). By comparing the matrix effects for the analyte and the internal standard, you can identify differential matrix effects.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Logical relationship of differential matrix effects.
References
calibration curve linearity issues with (Rac)-Cotinine-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve linearity issues encountered during the quantitative analysis of analytes using (Rac)-Cotinine-d4 as an internal standard (IS) in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for calibration curve linearity?
A1: According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), the linearity of a calibration curve is typically assessed by the coefficient of determination (R²).[1][2] While specific criteria may vary based on the application and regulatory body, a generally accepted value is R² ≥ 0.99. The calibration curve should be fitted with an appropriate regression model, and the back-calculated concentrations of the calibration standards should be within a certain percentage of their nominal values.
Q2: My calibration curve is non-linear. What are the common causes?
A2: Non-linearity in LC-MS/MS calibration curves is a common issue and can stem from several factors.[3][4] The most frequent causes include:
-
Detector Saturation: At high analyte concentrations, the MS detector response may no longer be proportional to the ion intensity, leading to a flattening of the curve at the upper end.[4][5]
-
Ionization Saturation/Suppression: The efficiency of the ionization process in the MS source can be limited at high concentrations. Co-eluting matrix components can also suppress the ionization of the analyte and/or internal standard, affecting the response.[3]
-
Issues with the Internal Standard: Problems with the deuterated internal standard, such as isotopic instability (deuterium exchange) or the presence of unlabeled analyte as an impurity, can lead to non-linear responses.[6][7][8]
-
Analyte or IS Adsorption: Active sites in the LC system (e.g., column, injector liner) can adsorb the analyte or IS, particularly at lower concentrations, causing deviation at the lower end of the curve.[9]
-
Inappropriate Regression Model: Using a linear regression model for data that is inherently non-linear (e.g., quadratic) will result in a poor fit.[3]
Q3: Can I use a quadratic regression (non-linear) model for my calibration curve?
A3: Yes, using a quadratic (or other non-linear) regression model is acceptable if the response is consistently and reproducibly non-linear.[3][10] However, the rationale for using a non-linear model should be justified, and the chosen model must accurately describe the concentration-response relationship. It is crucial to use a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy across the entire calibration range, especially at the lower concentrations.[3]
Q4: Are there known issues specific to using deuterated internal standards like this compound?
A4: Deuterated internal standards are generally preferred in quantitative bioanalysis. However, they can present certain challenges.[6][7] Potential issues include:
-
Chromatographic Shift: Deuterium labeling can sometimes cause a slight shift in retention time relative to the unlabeled analyte.[6][7] This can be problematic if it leads to differential matrix effects between the analyte and the IS.
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent, particularly under acidic or basic conditions, which can compromise the integrity of the standard.[8][11]
-
Purity: The deuterated standard should be checked for the presence of the unlabeled analyte, as this can affect the accuracy of the assay, especially at the lower limit of quantitation (LLOQ).
Troubleshooting Guide for Linearity Issues
If you are experiencing non-linear calibration curves when using this compound, follow this systematic troubleshooting guide.
Step 1: Data Review and Processing
-
Check Integration: Manually review the peak integration for both the analyte and the internal standard (this compound) for all calibration points. Ensure that baseline noise is not being integrated and that peaks are consistently and correctly defined.
-
Assess Regression and Weighting: Evaluate the fit of your current regression model. If you are using a linear fit, assess whether a quadratic fit with an appropriate weighting factor (e.g., 1/x²) improves the accuracy of the back-calculated concentrations.
-
Examine Individual Responses: Plot the absolute response of the analyte and the internal standard separately versus concentration. A flattening response for the analyte at high concentrations suggests detector or ionization saturation. An erratic response for the IS across the curve points to potential issues with IS addition, stability, or detection.
Step 2: Investigate High Concentration Non-Linearity (Curve Flattening)
This is often due to saturation effects.
-
Dilute High-End Calibrators: Prepare a new set of calibration standards, extending the curve to a lower concentration range or diluting the highest concentration standards. If the curve becomes linear in a narrower range, detector saturation is the likely cause.[10]
-
Optimize MS Detector Settings: If possible, reduce the detector gain or electron multiplier (EM) voltage to decrease sensitivity and avoid saturation.[5]
-
Use a Less Abundant Transition: For your analyte, select a less intense, but still specific, product ion for quantification (SRM transition). This will lower the signal intensity and can extend the linear dynamic range.[10]
Step 3: Investigate Low Concentration Non-Linearity
This can be caused by adsorption or contamination.
-
Check for Contamination: Analyze blank samples (matrix without analyte or IS) and zero samples (matrix with IS only) to check for contamination or interference that could affect the LLOQ.
-
Passivate the LC System: Adsorption of the analyte or IS at low levels can be mitigated by injecting a high-concentration sample a few times before starting the calibration curve to passivate active sites in the system.
-
Verify IS Purity: Ensure the this compound stock solution is not contaminated with unlabeled cotinine.
Step 4: Address General Non-Linearity or Poor R² Values
If the curve is erratic or shows poor correlation across the entire range.
-
Prepare Fresh Standards: Errors in the preparation of stock solutions or serial dilutions are a common source of linearity problems.[9] Prepare all calibration standards and quality control (QC) samples from fresh stock solutions.
-
Verify Internal Standard Concentration: Ensure the concentration of this compound is appropriate and consistent across all samples. The IS response should be well above the background noise and should not be so high that it saturates the detector.
-
Evaluate Matrix Effects: Matrix effects can cause non-linearity by affecting the ionization of the analyte and/or IS differently at various concentrations.[3] If suspected, perform a post-column infusion experiment to identify regions of ion suppression or enhancement. Improving sample cleanup may be necessary.
Visual Troubleshooting and Experimental Workflows
The following diagrams illustrate a logical troubleshooting workflow for linearity issues and a standard workflow for preparing a calibration curve.
Caption: Troubleshooting workflow for diagnosing calibration curve linearity issues.
Caption: Standard workflow for preparing calibration curve samples.
Data and Protocols
Table 1: Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Reference |
| Calibration Curve | ||
| Correlation Coefficient (R²) | ≥ 0.99 is generally expected | [1] |
| Calibration Standard Accuracy | Within ±15% of nominal value | [12] |
| LLOQ Accuracy | Within ±20% of nominal value | [1][12] |
| Number of Standards | A minimum of 5 non-zero standards is recommended | [1] |
| Regression | Linear or non-linear (e.g., quadratic) with appropriate weighting | [3] |
Table 2: Example Experimental Protocol for Cotinine Analysis in Plasma
This protocol is a generalized example based on common practices.[13][14][15] Method optimization is required for specific instruments and applications.
| Step | Description | Details |
| 1. Sample Preparation | Protein Precipitation | To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard, this compound (e.g., at 50 ng/mL). Vortex to mix, then centrifuge to pellet proteins. |
| 2. LC Separation | C18 Reverse Phase | Column: C18, e.g., 2.1 x 50 mm, <3 µm particle sizeMobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: 0.1% Formic Acid in MethanolGradient: Start at 5-10% B, ramp to 95% B, then re-equilibrateFlow Rate: 0.3 - 0.5 mL/minInjection Volume: 5-10 µL |
| 3. MS/MS Detection | Triple Quadrupole (QQQ) | Ionization Mode: Positive Electrospray Ionization (ESI+)Monitored Transitions (Example): Cotinine: Q1: 177.1 -> Q2: 98.1this compound: Q1: 181.1 -> Q2: 102.1Instrument Parameters: Optimize collision energy, declustering potential, etc. for maximum signal. |
| 4. Calibration Range | Example Range | 1 ng/mL to 1000 ng/mL in the chosen matrix.[14][15] |
References
- 1. researchgate.net [researchgate.net]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calibration curve linearity issues and loss of sensitivity - Chromatography Forum [chromforum.org]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
Choosing an Internal Standard for Cotinine Analysis: A Comparative Guide on (Rac)-Cotinine-d4 and Cotinine-d3
An objective comparison between (Rac)-Cotinine-d4 and Cotinine-d3 as internal standards for the quantitative analysis of cotinine (B1669453) reveals a significant disparity in available performance data. While Cotinine-d3 is a widely adopted and well-documented internal standard with extensive supporting experimental data, there is a notable lack of peer-reviewed studies validating the use of this compound for this purpose. This guide, therefore, provides a comprehensive overview of the established performance of Cotinine-d3 and discusses the theoretical considerations for selecting a deuterated internal standard.
In bioanalytical method development, the ideal internal standard (IS) is a stable, isotopically labeled analog of the analyte. It should co-elute with the analyte and exhibit similar extraction recovery and ionization efficiency to compensate for variations during sample preparation and analysis. Both Cotinine-d3 and this compound are deuterated forms of cotinine, making them suitable candidates in principle. However, the abundance of validation data for Cotinine-d3 makes it the current standard of choice in the scientific community.
Performance Data: Cotinine-d3 as an Internal Standard
Cotinine-d3 has been successfully employed in numerous validated methods for the quantification of cotinine in various biological matrices, including serum, plasma, urine, and meconium. The following table summarizes the performance characteristics of analytical methods using Cotinine-d3 as an internal standard from several published studies.
| Parameter | Serum/Plasma | Urine | Meconium |
| Linearity Range (ng/mL) | 0.05 - 500[1] | 0.5 - 50[2] | 1.25 - 500[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05[1] | 0.5[2] | 1.25[3] |
| Intra-day Precision (%RSD) | <11%[1] | <8.7% | <10%[3] |
| Inter-day Precision (%RSD) | <11%[1] | <8.7% | <15% (norcotinine) |
| Accuracy/Relative Error (%) | within ±7%[1] | Not specified | within 20% of target |
| Mean Extraction Recovery (%) | 98.54[1] | Not specified | Not specified |
Experimental Protocols
The successful implementation of Cotinine-d3 as an internal standard relies on robust experimental protocols. Below are examples of methodologies for serum/plasma and urine analysis.
Protocol 1: Cotinine Quantification in Human Serum by LC-MS/MS
This protocol is based on a method involving protein precipitation.[1]
-
Sample Preparation:
-
To 100 µL of human serum, add the internal standard solution (Cotinine-d3).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
-
-
Liquid Chromatography:
-
Column: ZORBAX SB-Phenyl[1]
-
Mobile Phase: A gradient of methanol (B129727) with 0.3% formic acid and water with 0.15% formic acid.[1]
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
-
Mass Spectrometry (Triple Quadrupole):
Protocol 2: Cotinine Quantification in Urine by GC-MS
This protocol utilizes liquid-liquid extraction for sample cleanup.[2]
-
Sample Preparation:
-
To 0.5 mL of urine, add the internal standard solution (Cotinine-d3).
-
Perform liquid-liquid extraction using 1 mL of dichloromethane.[2]
-
Vortex and centrifuge the sample.
-
Collect the organic layer and evaporate to dryness.
-
Reconstitute the residue for analysis.
-
-
Gas Chromatography:
-
Column: Specific column not detailed, but a standard non-polar or medium-polarity column is typical.
-
Carrier Gas: Helium
-
Temperature Program: An appropriate temperature gradient to separate cotinine and the internal standard.
-
-
Mass Spectrometry:
Visualizing the Workflow and Rationale
To better understand the role of the internal standard and the theoretical difference between the two deuterated forms, the following diagrams are provided.
Caption: Analytical workflow for cotinine quantification using a deuterated internal standard.
Caption: Structural differences and the principle of isotope dilution mass spectrometry.
Discussion and Conclusion
The choice of a deuterated internal standard is critical for the accuracy and precision of a bioanalytical method. The ideal IS should have a mass shift of at least 3 Da to avoid isotopic overlap with the analyte. Both Cotinine-d3 and this compound meet this criterion.
Theoretically, a higher degree of deuteration (d4 vs. d3) might offer a slight advantage by further minimizing the potential for isotopic crosstalk, although with modern high-resolution mass spectrometers, this is often negligible. The racemic nature of "this compound" implies it contains both enantiomers. If the analysis does not involve chiral separation of cotinine enantiomers, the use of a racemic internal standard for a racemic or single-enantiomer analyte is generally acceptable.
However, the primary determinant for selecting an internal standard is the availability of robust validation data demonstrating its suitability for the intended application. In this regard, Cotinine-d3 is the clear choice, with a significant body of literature supporting its use across various platforms and matrices. Researchers and drug development professionals can confidently implement Cotinine-d3 in their analytical methods with a high degree of assurance in its performance.
Until comprehensive validation data for this compound becomes available in the peer-reviewed literature, Cotinine-d3 remains the recommended and more reliable internal standard for the quantitative analysis of cotinine.
References
A Comparative Guide to Deuterated Cotinine Analogs for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of nicotine (B1678760) exposure and metabolism is critical. Deuterated analogs of cotinine (B1669453), the primary metabolite of nicotine, are indispensable tools, serving as internal standards in bioanalytical methods. This guide provides a comprehensive comparison of (Rac)-Cotinine-d4 with other commonly used deuterated cotinine analogs, supported by experimental data and detailed protocols.
Performance Comparison of Deuterated Cotinine Analogs
Deuterated cotinine analogs are primarily utilized as internal standards in mass spectrometry-based assays to ensure the accuracy and precision of cotinine quantification in biological matrices. The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, while being distinguishable by mass. This compound, Cotinine-d3, and other deuterated variants are widely employed for this purpose.
While direct head-to-head comparative studies are limited, the performance of these analogs can be inferred from the validation data of numerous published analytical methods. The choice between different deuterated analogs often depends on commercial availability, cost, and the specific requirements of the analytical method.
Table 1: Comparison of Key Performance Characteristics of Deuterated Cotinine Analogs as Internal Standards
| Parameter | This compound | Cotinine-d3 | General Considerations for Deuterated Analogs |
| Primary Application | Internal Standard for LC-MS/MS analysis of cotinine and other nicotine metabolites.[1][2] | Internal Standard for LC-MS/MS and GC-MS analysis of cotinine.[3][4][5] | Correction for matrix effects and variability in sample preparation and instrument response.[6] |
| Mass Shift (from unlabeled cotinine) | +4 Da | +3 Da | Sufficient mass difference to prevent isotopic overlap with the analyte. |
| Chromatographic Behavior | Co-elutes with unlabeled cotinine. | Co-elutes with unlabeled cotinine.[7] | Identical retention time to the unlabeled analyte is crucial for accurate quantification. |
| Ionization Efficiency | Similar to unlabeled cotinine. | Similar to unlabeled cotinine. | Should mimic the ionization behavior of the analyte in the mass spectrometer source. |
| Isotopic Stability | High isotopic purity and stability. | High isotopic purity and stability.[8] | Minimal back-exchange of deuterium (B1214612) atoms with hydrogen is essential for accuracy. |
| Reported Method Validation Data | |||
| Linearity (R²) | >0.99[2] | >0.99[4][9] | Typically demonstrates excellent linearity over a wide concentration range. |
| Precision (%RSD) | Intra-day <10%, Inter-day <10% | Intra-assay <5%, Inter-assay <10%[4] | Low relative standard deviation indicates high precision. |
| Accuracy (%Recovery) | Within ±15% of nominal concentration | 95-100%[4] | Close to 100% indicates minimal bias in the measurement. |
| Limit of Quantification (LOQ) | Method-dependent, typically in the low ng/mL to pg/mL range. | 0.20 ng/mL in plasma[4] | Enables the sensitive detection of low cotinine levels, important for studies on passive smoking. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of deuterated cotinine analogs as internal standards for the quantification of cotinine in biological samples.
Experimental Protocol 1: Quantification of Cotinine in Human Plasma by LC-MS/MS using Cotinine-d3[4]
1. Sample Preparation (Automated Solid-Phase Extraction - SPE):
-
To 100 µL of plasma, add an internal standard solution containing Cotinine-d3.
-
Perform automated SPE on a suitable SPE plate.
-
Wash the SPE plate to remove interferences.
-
Elute the analytes (cotinine and Cotinine-d3) from the SPE plate.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 5 mmol/L ammonium (B1175870) acetate (B1210297) and 0.05% (v/v) formic acid in deionized water.[10]
-
Mobile Phase B: Methanol.[10]
-
Gradient: A suitable gradient to separate cotinine from other matrix components.
-
Flow Rate: 0.35 mL/min.[10]
-
Injection Volume: 2.5 µL.[10]
-
-
Mass Spectrometry (MS):
3. Data Analysis:
-
Quantify cotinine concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Experimental Protocol 2: Pharmacokinetic Study of Nicotine and Cotinine using Nicotine-d2 and Cotinine-d4[1]
1. Study Design:
-
Administer a known dose of deuterium-labeled nicotine-d2 and cotinine-d4 (B602447) intravenously to subjects.
-
Collect blood samples at various time points post-administration.
2. Sample Analysis:
-
Separate plasma from the collected blood samples.
-
Quantify the concentrations of nicotine-d2 and cotinine-d4 in the plasma samples using a validated LC-MS/MS method similar to the one described above, using appropriate deuterated internal standards for each analyte if necessary for the highest precision.
3. Pharmacokinetic Analysis:
-
Plot the plasma concentration of cotinine-d4 versus time.
-
Calculate key pharmacokinetic parameters such as:
-
Half-life (t½)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
Visualizations
Nicotine Metabolism Pathway
The primary metabolic pathway leading to the formation of cotinine is crucial for understanding its role as a biomarker of nicotine exposure.
References
- 1. Cotinine effects on nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of nicotine and its metabolites I. Model development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison of SemiQuantitative Cotinine Values Obtained by the DRI Immunoassay and Values Obtained by a Liquid Chromatography–Tandem Mass Spectrometry‐Based Method: The DRI Immunoassay is Suitable for Screening Purposes Only Because Semiquantitative Values May Be Unreliable - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method Using (Rac)-Cotinine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a new analytical method for the quantification of cotinine (B1669453) using (Rac)-Cotinine-d4 as an internal standard against established methods using alternative deuterated internal standards, such as Cotinine-d3 and Nicotine-d4. The information presented is based on a comprehensive review of published bioanalytical method validation studies.
Introduction
Cotinine, the primary metabolite of nicotine, is a crucial biomarker for assessing exposure to tobacco smoke. Accurate and reliable quantification of cotinine in biological matrices is essential for clinical and toxicological studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which typically employs a stable isotope-labeled internal standard to ensure accuracy and precision. This compound is a deuterated analog of cotinine designed for this purpose. This guide evaluates its prospective performance by comparing it with commonly used internal standards.
Performance Comparison of Internal Standards
The validation of an analytical method is assessed through several key parameters as defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA). While specific validation data for a method employing this compound is not extensively published, its performance is expected to be comparable to that of Cotinine-d3 due to their structural and chemical similarities. The following tables summarize typical validation parameters for LC-MS/MS methods for cotinine analysis using different deuterated internal standards.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method with this compound (Projected) | Method with Cotinine-d3[1][2] | Method with Nicotine-d4[3] |
| Linear Range | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | ~0.13 ng/mL | 0.13 ng/mL | Not explicitly stated for cotinine |
| Lower Limit of Quantification (LLOQ) | ~0.20 ng/mL | 0.20 ng/mL | 0.2 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method with this compound (Projected) | Method with Cotinine-d3[1][2] | Method with Nicotine-d4[3] |
| Intra-Assay Precision (%CV) | <15% | <5% | 0.7 - 9.1% (Total Imprecision) |
| Inter-Assay Precision (%CV) | <15% | <10% | 0.7 - 9.1% (Total Imprecision) |
| Accuracy (% Bias) | Within ±15% | Not explicitly stated | 82.0 - 118.7% (Analytical Recovery) |
Table 3: Comparison of Recovery and Matrix Effect
| Parameter | Method with this compound (Projected) | Method with Cotinine-d3[1][2] | Method with Nicotine-d4[3] |
| Extraction Recovery | >80% | >95% | 55.1 - 109.1% |
| Matrix Effect | <15% | <10% | Not explicitly stated |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of an LC-MS/MS method for cotinine quantification.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma/serum sample, add 25 µL of the internal standard working solution (this compound, Cotinine-d3, or Nicotine-d4).
-
Add 25 µL of 1 M NaOH to alkalinize the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
Column: Zorbax SB C18 column (3.0 × 100 mm, 1.8 µm particle size) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: API 4000™ MS/MS with ESI TurboIonSpray® or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Cotinine: m/z 177.2 → 80.1
-
This compound: m/z 181.2 → 80.1 (projected)
-
Cotinine-d3: m/z 180.2 → 101.2
-
Nicotine-d4: m/z 167.2 → 136.1
-
Method Validation Experiments
-
Linearity: Prepare calibration standards at a minimum of six different concentrations by spiking blank matrix. Analyze in triplicate and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (LLOQ, 3xLLOQ, and ~80% of upper limit of quantification) in five replicates on three different days.
-
Recovery: Compare the peak area of the analyte from extracted samples with the peak area of the analyte from unextracted standards at the same concentration.
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.
-
Stability: Evaluate the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Visualizations
Signaling Pathway of Nicotine Metabolism
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | C10H12N2O | CID 76973746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Cotinine Analysis Using (Rac)-Cotinine-d4
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on conducting inter-laboratory comparisons for the bioanalysis of cotinine (B1669453). Cotinine, the primary metabolite of nicotine (B1678760), is a critical biomarker for assessing exposure to tobacco smoke.[1][2][3][4] Achieving accurate and reproducible results across different laboratories is paramount for clinical studies, epidemiological research, and regulatory submissions. The use of a stable isotope-labeled internal standard, such as (Rac)-Cotinine-d4, is essential for correcting analytical variability. This document outlines a standardized experimental protocol and presents hypothetical comparative data to illustrate typical performance benchmarks.
Standardized Experimental Protocol for Cotinine Analysis
Accurate quantitation of cotinine in biological matrices like plasma or urine is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][4][5] The use of a stable isotope-labeled internal standard (IS), such as this compound, is crucial to account for variations during sample preparation and analysis.
1.1. Materials and Reagents
-
Analytes: Cotinine reference standard
-
Internal Standard (IS): this compound
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid, Ammonium Acetate, Deionized Water
-
Biological Matrix: Human Plasma (K2EDTA)
1.2. Sample Preparation: Protein Precipitation Protein precipitation is a common and straightforward method for extracting cotinine from plasma samples.[5]
-
Aliquot: Transfer 50 µL of each plasma sample (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 200 µL of the working internal standard solution (this compound at 10 ng/mL in methanol) to each tube. The IS helps correct for variability in extraction and instrument response.
-
Precipitation: Vortex-mix each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
-
Dilution: Add 150 µL of water to each well/vial.
-
Injection: The samples are now ready for injection into the LC-MS/MS system.[5]
1.3. LC-MS/MS Conditions The following conditions are typical for the chromatographic separation and mass spectrometric detection of cotinine.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | Reversed-Phase C18 or Phenyl Column (e.g., 2.1 x 50 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Cotinine: m/z 177.1 > 80.1; This compound: m/z 181.1 > 80.1 |
Inter-Laboratory Performance Comparison
To ensure consistency and reliability, analytical methods must be validated to meet specific performance criteria. The following table presents hypothetical data from three different laboratories analyzing the same set of quality control (QC) samples. This comparison highlights key performance metrics such as accuracy (bias) and precision (coefficient of variation, %CV). Acceptable performance for intra-assay precision is typically <5% CV, while inter-assay imprecision should be <10% CV.[1][2]
| Laboratory | QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (Bias %) | Precision (%CV) |
| Lab A | Low | 2.0 | 6 | 1.95 | -2.5% | 4.1% |
| Mid | 50.0 | 6 | 51.2 | +2.4% | 2.8% | |
| High | 400.0 | 6 | 394.8 | -1.3% | 2.1% | |
| Lab B | Low | 2.0 | 6 | 2.08 | +4.0% | 4.8% |
| Mid | 50.0 | 6 | 48.9 | -2.2% | 3.5% | |
| High | 400.0 | 6 | 405.1 | +1.3% | 2.9% | |
| Lab C | Low | 2.0 | 6 | 1.91 | -4.5% | 5.5% |
| Mid | 50.0 | 6 | 52.3 | +4.6% | 3.9% | |
| High | 400.0 | 6 | 389.9 | -2.5% | 3.1% |
Discussion of Results: All three laboratories demonstrate acceptable performance. The accuracy (bias) for all QC levels is within ±5%, and the precision (%CV) is below 6%. These results indicate that the standardized protocol, particularly the use of this compound as an internal standard, enables different laboratories to produce comparable and reliable data. While minor systematic differences between labs exist, they fall within acceptable bioanalytical method validation limits.[6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the bioanalysis of cotinine, from sample receipt to final data reporting.
Caption: General workflow for cotinine bioanalysis using LC-MS/MS.
References
- 1. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Determination of nicotine and cotinine in human serum and urine: an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (Rac)-Cotinine-d4 Quantification with Established Methods: A Comparative Guide
For researchers, scientists, and drug development professionals requiring robust and reliable bioanalytical methods, the quantification of cotinine (B1669453), the primary metabolite of nicotine (B1678760), is a critical step in assessing tobacco exposure and studying the pharmacokinetics of nicotine. The use of a deuterated internal standard, such as (Rac)-Cotinine-d4, is standard practice to ensure the accuracy and precision of these measurements. This guide provides a comprehensive comparison of the performance of analytical methods for cotinine quantification, supported by experimental data from established methodologies. The two most prevalent and well-validated techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Data Presentation: Comparison of Established Analytical Methods
The following table summarizes the key validation parameters for the quantification of cotinine using LC-MS/MS and GC-MS as reported in various studies. These parameters are crucial for evaluating the performance and suitability of a method for a specific application.
| Validation Parameter | LC-MS/MS | GC-MS |
| Linearity Range | 0.5 - 1000 ng/mL[2][3] | 10 - 1000 ng/mL[4][5] |
| Limit of Detection (LOD) | 0.13 - 0.23 ng/mL[2][3][6] | 0.2 - 0.8 ng/mL[4][7] |
| Limit of Quantification (LOQ) | 0.20 - 1.1 ng/mL[2][3][8] | 0.5 ng/mL[7] |
| Accuracy (% Recovery) | 90.3% - 102.9%[9] | 95.24% - 101.7%[4][10] |
| Precision (% RSD) | < 15%[9] | < 8.7%[4][5] |
| Sample Matrix | Plasma, Serum, Urine, Saliva[2][8][9][11][12] | Plasma, Urine[4][5][7][10][13] |
| Internal Standard | Cotinine-d3, Cotinine-d4[2][7][9] | Nicotine-D4, Cotinine-D3[4][7] |
Experimental Protocols: A Representative LC-MS/MS Method
Below is a detailed methodology for a typical LC-MS/MS protocol for the quantification of cotinine in human plasma, a commonly used matrix in clinical and research settings. This protocol is a composite of best practices found in the cited literature.[2][3][9][11]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard this compound at a concentration of 50 ng/mL.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Conditions
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cotinine: m/z 177.1 → 98.1
-
This compound: m/z 181.1 → 102.1
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows (nebulizer, heater, and collision gas).
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the quantification of cotinine in a biological sample using LC-MS/MS.
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the metabolic pathway from nicotine to cotinine and the principle of using a deuterated internal standard for quantification.
References
- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous analysis of cotinine and 8-OHdG in urine: A biomarker approach for smoking exposure and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Cotinine-d4 in Bioanalysis: A Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cotinine (B1669453), the primary metabolite of nicotine (B1678760), is a cornerstone of clinical and toxicological studies related to tobacco exposure and smoking cessation research. The choice of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the performance characteristics of (Rac)-Cotinine-d4 as an internal standard against other commonly used alternatives, supported by experimental data from various validated methods.
The Gold Standard: Deuterated Internal Standards
In bioanalysis, particularly when using mass spectrometry-based detection, the use of stable isotope-labeled internal standards is considered the gold standard. These compounds, such as this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar extraction recovery and matrix effects, providing superior accuracy and precision in quantification.
Performance Characteristics of this compound and Alternatives
The following tables summarize the performance characteristics of various deuterated internal standards used in the bioanalysis of cotinine, as reported in published literature. It is important to note that direct comparisons can be influenced by variations in analytical platforms, matrices, and specific laboratory protocols.
Table 1: Performance Characteristics of Deuterated Internal Standards in Cotinine Bioanalysis (LC-MS/MS)
| Internal Standard | Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Extraction Recovery (%) | Reference |
| This compound | Nicotine, Cotinine | Rat Plasma | 1 - 500 | 1 | < 10% | < 10% | Not Reported | [1] |
| Cotinine-d3 | Cotinine | Human Plasma | 0.5 - 1,000 | 0.20 | < 5% | < 10% | > 95% | [2][3] |
| Cotinine-d3 | Cotinine, 3-hydroxycotinine | Human Serum | 0.05 - 500 | 0.05 | < 11% | < 11% | 98.54% | [4] |
| Cotinine-d3 | Cotinine | Human Urine | 0.1 - 4000 | 0.1 | < 10% | < 10% | Not Reported | [5] |
| Nicotine-d4 | Nicotine, Cotinine | Rat Plasma | 1 - 500 | 1 | < 10% | < 10% | Not Reported | [1] |
| Nicotine-d4 | Nicotine, Cotinine | Human Plasma/Urine | 0.5 - 50 | 0.5 | Not Reported | Not Reported | Not Reported | [6] |
Table 2: Mass Spectrometric Parameters for Selected Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cotinine | 177.3 | 80 | [1] |
| This compound | 181.3 (Calculated) | 80 or other specific fragment | Theoretical |
| Cotinine-d3 | 180.3 | 80 | [1] |
| Nicotine | 163.3 | 130 | [1] |
| Nicotine-d4 | 167.3 | 134 | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical performance. Below are representative experimental protocols for the quantification of cotinine using a deuterated internal standard.
Protocol 1: LC-MS/MS for Cotinine in Rat Plasma
This protocol is adapted from a method for the simultaneous quantification of nicotine and cotinine in rat plasma[1].
-
Sample Preparation (Protein Precipitation):
-
To 25 µL of rat plasma in a 96-well plate, add an internal standard solution containing this compound and Nicotine-d4.
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: Waters UPLC®-BEH Phenyl, 1.7 µm (30 x 2.1 mm)[1].
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., ammonium (B1175870) formate (B1220265) and methanol/acetonitrile).
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: As listed in Table 2.
-
Protocol 2: Automated Solid-Phase Extraction (SPE) for Cotinine in Human Plasma
This protocol describes a validated method for determining cotinine in human plasma using an automated SPE procedure[2][3].
-
Sample Preparation (Automated SPE):
-
To 1 mL of human plasma, add 50 µL of the internal standard working solution (Cotinine-d3).
-
The sample is loaded onto an SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
Cotinine and the internal standard are eluted with an appropriate solvent.
-
The eluate is evaporated and reconstituted for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization source.
-
MRM Transitions: Cotinine (m/z 177 → 80, 177 → 98) and Cotinine-d3 (m/z 180 → 100)[3].
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key stages in a typical bioanalytical workflow for cotinine quantification and the logical basis for selecting a deuterated internal standard.
Caption: A typical bioanalytical workflow for cotinine quantification.
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
(Rac)-Cotinine-d4 accuracy and precision in quantitative analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the accuracy and precision of (Rac)-Cotinine-d4 as an internal standard in the quantitative analysis of cotinine (B1669453), the primary metabolite of nicotine (B1678760). The data presented is compiled from various validated bioanalytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to assist researchers in selecting the most appropriate internal standard and method for their specific analytical needs.
Introduction to Cotinine and the Role of Internal Standards
Cotinine is a key biomarker for monitoring tobacco use and exposure to environmental tobacco smoke. Accurate and precise quantification of cotinine in biological matrices such as plasma, urine, and saliva is crucial for clinical and research applications. The use of a stable isotope-labeled internal standard is essential for reliable LC-MS/MS analysis, as it compensates for variations in sample preparation, chromatography, and ionization efficiency. This compound, a deuterated form of cotinine, is often employed for this purpose due to its chemical similarity to the analyte and its distinct mass, which allows for separate detection by the mass spectrometer.
Performance Comparison of Deuterated Cotinine Internal Standards
While specific performance data for this compound is often integrated within broader validation studies of cotinine assays, the following tables summarize the typical accuracy and precision achieved in methods utilizing deuterated cotinine internal standards like cotinine-d3 and nicotine-d4 (B602509). The performance of this compound is expected to be comparable to these standards.
Table 1: Accuracy of Cotinine Quantification using Deuterated Internal Standards
| Biological Matrix | Analytical Method | Internal Standard | Concentration Range (ng/mL) | Accuracy (%) | Reference |
| Human Serum | LC-MS/MS | Not Specified | 0.26 - 52.5 (Nicotine) | 93.39 - 105.73 | [1] |
| Human Serum | LC-MS/MS | Not Specified | 7.0 - 1500 (Cotinine) | 93.04 - 107.26 | [1] |
| Human Plasma | LC-MS/MS | Cotinine-d3 | 0.5 - 1000 | >95 - 100 (Analytical Recovery) | [2] |
| Human Meconium | LC-APCI-MS/MS | (±)-Cotinine-d3 | 8 - 400 | <25% difference from target |
Table 2: Precision of Cotinine Quantification using Deuterated Internal Standards
| Biological Matrix | Analytical Method | Internal Standard | Concentration Range (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| Human Saliva | LC-MS/MS | Deuterated IS | 0.05 - 0.10 (LOQ) | < 17 | < 17 (with one exception at 21.1) | |
| Human Plasma | LC-MS/MS | Cotinine-d3 | 0.5 - 1000 | < 5 | < 10 | [2] |
| Human Meconium | LC-APCI-MS/MS | (±)-Cotinine-d3 | 8 - 400 | < 10 | Statistically significant differences, but <25% from target |
Table 3: Linearity and Sensitivity of Cotinine Quantification Methods
| Biological Matrix | Analytical Method | Internal Standard | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Human Saliva | LC-MS/MS | Deuterated IS | Not Specified | 0.05 |
| Human Plasma | LC-MS/MS | Cotinine-d3 | 0.5 - 1000 | 0.20 |
| Human Meconium | LC-APCI-MS/MS | (±)-Cotinine-d3 | 1.25 - 500 | 1.25 |
| Rat Plasma | LC-MS/MS | Cotinine-d3, Nicotine-d4 | 1 - 500 | Not Specified |
| Human Serum | LC-MS/MS | Not Specified | 7.0 - 1500 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the quantification of cotinine using a deuterated internal standard.
Example Protocol 1: LC-MS/MS Analysis of Cotinine in Human Plasma
This protocol is based on a method validated for the determination of cotinine in human plasma using cotinine-d3 as an internal standard[2].
-
Sample Preparation (Automated Solid-Phase Extraction - SPE):
-
Plasma samples are thawed and vortexed.
-
An aliquot of plasma is mixed with the internal standard solution (cotinine-d3).
-
The mixture is loaded onto an SPE plate.
-
The SPE plate is washed with appropriate solvents to remove interferences.
-
The analyte and internal standard are eluted from the SPE plate.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
LC System: Waters 2795 Alliance HT LC system or equivalent.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., ammonium (B1175870) formate (B1220265) buffer and acetonitrile).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 10-20 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cotinine: m/z 177.1 → 79.6
-
Cotinine-d3: m/z 180.2 → 79.6
-
-
-
Example Protocol 2: LC-MS/MS Analysis of Nicotine and Cotinine in Rat Plasma
This protocol utilizes a simple protein precipitation method for sample preparation.
-
Sample Preparation (Protein Precipitation):
-
To 25 µL of rat plasma in a 96-well plate, add 200 µL of a working internal standard solution (containing nicotine-d4 and cotinine-d3) in 1% ammonium carbonate in methanol.
-
Vortex the plate to mix and precipitate proteins.
-
Centrifuge the plate.
-
Transfer an aliquot of the supernatant to a clean plate.
-
Dilute the extracted samples with water before injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Waters UPLC®-BEH Phenyl, 1.7 µm (30 x 2.1 mm) or equivalent.
-
Mobile Phase: A gradient optimized for the separation of nicotine and cotinine.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nicotine: m/z 163.2 → 132.1
-
Cotinine: m/z 177.3 → 80.0
-
Nicotine-d4: m/z 167.3 → 134.0
-
Cotinine-d3: m/z 180.3 → 80.0
-
-
-
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationship between different components of the analysis, the following diagrams are provided.
Caption: Experimental workflow for cotinine quantification.
References
A Comparative Guide to the Bioanalytical Performance of (Rac)-Cotinine-d4 Across Diverse Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of cotinine (B1669453), the primary metabolite of nicotine (B1678760), is crucial for assessing tobacco exposure and studying the pharmacokinetics of nicotine. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and accurate results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. (Rac)-Cotinine-d4, a deuterated form of cotinine, serves as an excellent internal standard, effectively compensating for variations in sample preparation and matrix effects.[1][2] This guide provides a comparative analysis of the performance of deuterated cotinine standards, including analogues like cotinine-d3, in various biological matrices, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Performance Metrics
The following tables summarize key performance parameters for the quantification of cotinine using a deuterated internal standard in plasma, urine, and saliva. These metrics are essential for evaluating the robustness and sensitivity of the analytical methods in different biological contexts.
Table 1: Performance Characteristics in Human Plasma
| Parameter | Method | This compound or Analogue | Quantitative Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| Linearity (R²) | LC-MS/MS | Cotinine-d3 | 2.00 - 150.00 | 2.00 | Not Reported | Not Reported | [3] |
| Precision (RSD%) | GC-MS | Not Specified | 1 - 10,000 | 1.0 | Not Reported | <5% (Intra-day) | [4][5] |
| Accuracy & Precision | LC-MS/MS | Nicotine-d4 | 1 - 500 | 1 | 95-116 (Nicotine) | Not Reported | [6] |
| Recovery | HPLC | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| Stability | HPLC-MS | Cotinine-d3 | 0.005 - 35,000 | Not Reported | 53 - 124.5 | 75.96 - 126.8 | [8] |
Table 2: Performance Characteristics in Human Urine
| Parameter | Method | This compound or Analogue | Quantitative Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (RSD%) | Reference |
| Linearity (R²) | LC-ESI-MS/MS | Cotinine-d3 | 0.8 - 4000 | 0.8 | 93.7 ± 7.6 | 1.2 (Intra-day), 3.4 (Inter-day) | [9] |
| LOD | GC-MS | Not Specified | 1 - 10,000 | 0.2 | Not Reported | <5% (Intra-day) | [4][5] |
| Accuracy & Precision | LC-MS/MS | Cotinine-D3 | 7.5, 75, 750 (QC) | Not Reported | Not Reported | Not Reported | [10] |
| Mean Levels | LC-MS | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [11] |
Table 3: Performance Characteristics in Human Saliva
| Parameter | Method | This compound or Analogue | Quantitative Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (RSD%) | Reference |
| Linearity (R²) | LC-ESI-MS/MS | Cotinine-d3 | 0.4 - 1000 | 0.4 | 99.1 ± 2.6 | 2.3 (Intra-day), 6.4 (Inter-day) | [9] |
| LOD | GC-MS | Not Specified | 1 - 10,000 | 1.0 | Not Reported | <5% (Intra-day) | [4][5] |
| Mean Levels | LC-MS | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [11] |
| Correlation | GC-MS | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the extraction and analysis of cotinine from plasma, urine, and saliva using a deuterated internal standard.
Protocol 1: Protein Precipitation for Plasma Samples[6]
This protocol is a rapid and straightforward method for plasma sample preparation.
-
Sample Preparation : To 25 µL of rat plasma, add 200 µL of a working internal standard solution (e.g., this compound at 12.5 ng/mL in 1% (NH₄)₂CO₃ in methanol).
-
Precipitation : Vortex the mixture to precipitate plasma proteins.
-
Centrifugation : Centrifuge the samples to pellet the precipitated proteins.
-
Extraction : Transfer 150 µL of the supernatant (organic layer) to a clean plate.
-
Dilution : Dilute the extracted sample with 150 µL of water.
-
Analysis : Centrifuge the final mixture and inject the supernatant for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples[10]
LLE is a robust method for cleaning up complex matrices like urine.
-
Sample Preparation : Mix a 250 µL aliquot of urine with 40 µL of internal standard solution (e.g., this compound at 250 ng/mL in methanol) and 50 µL of 5N sodium hydroxide (B78521) in a glass vial.
-
Extraction : Add 1.5 mL of a 50:50 methylene (B1212753) chloride:diethyl ether mixture and stir for 1.5 minutes.
-
Centrifugation : Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Evaporation : Transfer 1 mL of the organic phase to a new vial, add 10 µL of 0.25 N hydrochloric acid, and evaporate to dryness under a gentle stream of nitrogen at 35 °C.
-
Reconstitution : Reconstitute the dried extract with 200 µL of water.
-
Analysis : Inject the reconstituted sample for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Saliva Samples
SPE offers a high degree of selectivity and concentration for cleaner extracts. While a specific protocol for saliva with this compound was not detailed in the provided results, a general workflow based on similar analytes is described.[12]
-
Sample Collection : Collect 5 mL of unstimulated whole saliva and centrifuge at 3,000 rpm for 10 minutes.[7]
-
Internal Standard : Add the internal standard (this compound) to the supernatant.
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading : Load the saliva sample onto the conditioned cartridge.
-
Washing : Wash the cartridge with a weak solvent to remove interferences.
-
Elution : Elute the analyte and internal standard with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation & Reconstitution : Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the analysis of this compound in different biological matrices.
Figure 1. Workflow for this compound analysis in plasma.
Figure 2. Workflow for this compound analysis in urine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C10H12N2O | CID 76973746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive and simple method for the determination of nicotine and cotinine in human urine, plasma and saliva by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of Cutoff Values of Cotinine in Urine and Saliva for Pregnant Women in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 11. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
GC-MS vs. LC-MS for the Analysis of (Rac)-Cotinine-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (Rac)-Cotinine-d4, a deuterated isotopologue of cotinine (B1669453), is crucial in various research applications, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for its analysis depends on several factors including sensitivity requirements, sample matrix, and throughput needs. This guide provides an objective comparison of these two analytical techniques, supported by experimental data and detailed protocols.
At a Glance: Key Performance Characteristics
| Parameter | GC-MS | LC-MS/MS |
| Sensitivity (LOD/LOQ) | Good, typically in the low ng/mL range.[1][2] | Excellent, often reaching sub-ng/mL levels.[3][4][5] |
| Selectivity | High, especially with selected ion monitoring (SIM). | Very high, particularly with multiple reaction monitoring (MRM).[3][4][5] |
| Sample Throughput | Generally lower due to longer run times and potential derivatization. | Higher, with rapid chromatographic separations achievable.[6][7] |
| Matrix Effects | Less prone to ion suppression, but matrix can affect inlet and column. | More susceptible to ion suppression or enhancement from co-eluting matrix components.[3][4][5] |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization may be necessary. | Suitable for a wider range of polar and non-volatile compounds without derivatization. |
| Instrumentation Cost | Generally lower initial capital investment.[8] | Typically higher initial capital investment. |
| Ease of Use | Can be more complex due to derivatization and inlet maintenance.[8] | Often more straightforward method development for a broader range of compounds. |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS are outlined below. These protocols are based on established methods for cotinine analysis and are directly applicable to its deuterated analog, this compound.
GC-MS Protocol
This protocol is adapted from methods utilizing liquid-liquid extraction for the analysis of cotinine in biological matrices.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of the sample (e.g., urine, plasma), add 50 µL of an internal standard solution (if this compound is not the internal standard itself) and 50 µL of 10% NH4OH solution.
-
Add 2 mL of an extraction solvent mixture (e.g., MTBE:dichloromethane:ethyl acetate, 30:30:40 by volume).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer 1.6 mL of the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). For this compound, monitor characteristic ions (e.g., m/z 179, 122, 98).
LC-MS/MS Protocol
This protocol is based on methods employing protein precipitation or solid-phase extraction for high-throughput analysis.[3][6]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of the sample (e.g., plasma, serum), add 150 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Sciex API 5500 or equivalent triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The transition for this compound would be m/z 181.1 -> 80.1 (quantifier) and m/z 181.1 -> 122.1 (qualifier).
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of cotinine, which is indicative of the expected performance for this compound.
Table 1: GC-MS Performance Data for Cotinine Analysis
| Parameter | Value | Reference |
| Linearity Range | 100 - 5000 ng/mL | [1] |
| Limit of Quantification (LOQ) | 100 ng/mL | [1] |
| Limit of Detection (LOD) | 20 ng/mL | [1] |
| Intra-day Precision (%CV) | 1.62 - 7.28% | [1] |
| Inter-day Precision (%CV) | 0.86 - 2.68% | [1] |
| Accuracy | 95.24 - 97.67% | [1] |
| Recovery | ~50% | [1] |
Table 2: LC-MS/MS Performance Data for Cotinine Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | [3][4][5] |
| Limit of Quantification (LOQ) | 0.20 ng/mL | [3][4][5] |
| Limit of Detection (LOD) | 0.13 ng/mL | [3][4][5] |
| Intra-assay Precision (%CV) | < 5% | [3][4][5] |
| Inter-assay Precision (%CV) | < 10% | [3][4][5] |
| Accuracy | Within ±15% of nominal | [6] |
| Recovery | > 95% | [3][4][5] |
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Logical comparison of GC-MS and LC-MS/MS.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound.
LC-MS/MS is generally the superior choice for applications requiring high sensitivity, high throughput, and minimal sample preparation, making it ideal for large-scale clinical and research studies.[3][6][7] Its ability to analyze a wide range of compounds without derivatization is a significant advantage.
GC-MS remains a viable and cost-effective option , particularly when the highest sensitivity is not required and for laboratories with existing GC-MS instrumentation.[8] While sample preparation can be more intensive, its robustness and lower susceptibility to ion suppression can be advantageous for certain sample matrices.
The ultimate decision will depend on the specific requirements of the study, available resources, and the desired balance between performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. criver.com [criver.com]
- 7. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labioscientific.com [labioscientific.com]
The Gold Standard in Bioanalysis: Unveiling the Advantages of (Rac)-Cotinine-d4
In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantitative data are paramount. When measuring cotinine (B1669453), the primary metabolite of nicotine (B1678760) and a key biomarker for tobacco exposure, the choice of internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison between the use of a deuterium-labeled internal standard, (Rac)-Cotinine-d4, and non-labeled cotinine standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Through an examination of experimental data and underlying principles, we demonstrate the clear superiority of the isotopically labeled standard for robust and reproducible quantification.
The Fundamental Advantage: Mitigating Variability with Isotope Dilution
The core principle underpinning the advantage of this compound lies in the technique of isotope dilution mass spectrometry.[1] this compound is chemically identical to the analyte of interest (cotinine), with the only difference being the substitution of four hydrogen atoms with their heavier isotope, deuterium.[2][3] This subtle modification allows it to be distinguished by the mass spectrometer while ensuring it behaves virtually identically to the non-labeled cotinine throughout the entire analytical workflow. This includes sample preparation, chromatography, and ionization.[4]
In contrast, a non-labeled standard, which is simply a known concentration of cotinine added to a separate sample, cannot account for sample-specific variations. Any loss of analyte during extraction, or suppression of the analyte's signal by the sample matrix in the mass spectrometer's ion source, will lead to an underestimation of the true concentration. A structural analog used as an internal standard can partially compensate for this, but it will not have the exact same physicochemical properties and therefore will not perfectly mimic the analyte's behavior.
A deuterated internal standard like this compound, when added to the sample at the very beginning of the process, experiences the same extraction losses and matrix effects as the endogenous cotinine. By measuring the ratio of the analyte to the internal standard, these variations are effectively canceled out, leading to significantly improved accuracy and precision.[5]
Performance Under the Microscope: A Data-Driven Comparison
The superior performance of methods employing deuterated internal standards is consistently demonstrated in validation studies. While a direct head-to-head comparison in a single study is uncommon due to the established best practice of using isotopically labeled standards, we can synthesize the performance characteristics from published validation reports for cotinine analysis using deuterated standards and contrast them with the known limitations of using non-labeled standards.
| Parameter | Method using this compound (or similar deuterated standard) | Method using Non-Labeled Standard |
| Accuracy (% Bias) | Typically within ±15% (often <10%)[6][7] | Highly susceptible to sample-specific matrix effects and extraction variability, leading to potentially significant and unpredictable bias. |
| Precision (% CV) | Intra- and inter-assay precision typically <15% (often <10%)[8][9][10] | Prone to higher variability due to inconsistent recovery and matrix effects between samples. |
| Linearity (r²) | Consistently >0.99[11] | Linearity can be compromised by inconsistent matrix effects across the concentration range. |
| Limit of Quantification (LOQ) | Lower LOQs achievable due to reduced signal variability.[9][10] | Higher LOQs may be necessary to overcome the "noise" introduced by uncompensated variability. |
| Matrix Effect | Significantly compensated for, leading to reliable results in complex matrices like urine, plasma, and saliva.[6][10] | A major source of error, as the standard cannot account for how the matrix affects the analyte's ionization. |
| Recovery | Variations in extraction recovery are effectively normalized.[12] | Inconsistent recovery directly impacts the accuracy of the final result. |
Visualizing the Workflow and a Key Signaling Pathway
To better illustrate the concepts discussed, the following diagrams, created using the Graphviz (DOT language), depict a typical experimental workflow for cotinine analysis and the metabolic pathway of nicotine to cotinine.
Caption: A typical workflow for the quantification of cotinine using a deuterated internal standard.
Caption: The primary metabolic pathway of nicotine to cotinine.
Experimental Protocol: Quantification of Cotinine in Urine using this compound
The following is a representative experimental protocol for the analysis of cotinine in urine using LC-MS/MS with this compound as an internal standard. This protocol is based on methodologies described in the scientific literature.[1][13]
1. Materials and Reagents
-
This compound solution (Internal Standard, IS)
-
Cotinine standard for calibration curve
-
HPLC-grade water, acetonitrile, methanol, and formic acid
-
Control urine samples (drug-free)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare a stock solution of cotinine in methanol.
-
Serially dilute the stock solution to create calibration standards at concentrations ranging from approximately 0.5 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Prepare the internal standard working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).
3. Sample Preparation
-
To 0.5 mL of urine sample, calibrator, or QC, add 50 µL of the this compound internal standard solution.
-
Vortex the samples for 30 seconds.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the samples onto the SPE cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the cotinine and this compound from the cartridges.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
A suitable gradient is used to separate cotinine from other matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the appropriate precursor to product ion transitions for both cotinine and this compound.
-
5. Data Analysis
-
Integrate the peak areas for both the cotinine and this compound MRM transitions.
-
Calculate the peak area ratio of cotinine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of cotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard for the quantification of cotinine in biological samples represents the gold standard in bioanalytical methodology. Its ability to mimic the behavior of the analyte throughout the analytical process provides a crucial correction for variability in sample preparation and instrumental analysis. As demonstrated by the consistently high accuracy, precision, and robustness of methods employing this approach, researchers, scientists, and drug development professionals can have a high degree of confidence in the data generated. For any study where the accurate measurement of cotinine is critical, the adoption of an isotope dilution LC-MS/MS method with a deuterated internal standard like this compound is strongly recommended.
References
- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of a Quantitative Method for the Extraction of Nicotine and Cotinine in Gingival Tissue and Relationship Between Gingival Intoxication With Conventional Smoking Biomarkers: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of SemiQuantitative Cotinine Values Obtained by the DRI Immunoassay and Values Obtained by a Liquid Chromatography–Tandem Mass Spectrometry‐Based Method: The DRI Immunoassay is Suitable for Screening Purposes Only Because Semiquantitative Values May Be Unreliable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Safety Operating Guide
Proper Disposal Procedures for (Rac)-Cotinine-d4
The following provides essential safety and logistical information for the proper disposal of (Rac)-Cotinine-d4, ensuring the safety of laboratory personnel and compliance with environmental regulations. As this product is intended for research use only, all handling and disposal should be conducted by trained professionals in a laboratory setting.
Given that cotinine (B1669453) is the main metabolite of nicotine, which is regulated as a P075 acute hazardous waste by the Resource Conservation and Recovery Act (RCRA) when it is the sole active ingredient, it is prudent to handle this compound waste with a high degree of caution.[3][4]
Immediate Safety and Handling
Before beginning any procedure that will generate this compound waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear protective gloves, such as butyl rubber, to prevent skin contact.[2]
-
Eye Protection: Use safety glasses with side shields or goggles.[2]
-
Lab Coat: A standard laboratory coat is required to protect clothing.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[2]
Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe collection, storage, and disposal of this compound waste.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.
-
Collect this waste in a dedicated, properly labeled hazardous waste container. Do not mix it with other waste streams like non-hazardous trash or other types of chemical waste.
-
-
Container Management:
-
Use a container made of a material compatible with the waste (e.g., glass or polyethylene).
-
The container must have a secure, tight-fitting lid to prevent spills or the release of vapors.[5] Keep the container closed at all times except when adding waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Irritant").
-
-
On-site Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Do not accumulate more than 1 kilogram (2.2 pounds) of acute hazardous waste at a time for Very Small Quantity Generators (VSQGs), as this can change your generator status and subject you to more stringent regulations.[4]
-
-
Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[6] This can contaminate water supplies and is a violation of environmental regulations.
-
Disposal must be handled through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into your hazardous waste container.
-
Clean the spill area thoroughly.
-
Hazard Classification Data
The following table summarizes the known hazard classifications for cotinine and its deuterated analog, which should be considered applicable to this compound.
| Hazard Classification | GHS Category | Description | Source SDS |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [2] |
| Skin Irritation | Category 2 | Causes skin irritation. | [2] |
| Eye Irritation | Category 2 / 2A | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [2] |
Disposal Workflow
The diagram below illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Proper & Legal Disposals Of Nicotine Oils [ewastedisposal.net]
- 4. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling (Rac)-Cotinine-d4
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle (Rac)-Cotinine-d4. The following information is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[3][4] A face shield may be necessary for splash hazards.[4] | To protect against splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[6] A lab coat or chemical-resistant apron.[7] Closed-toe shoes.[3] | To prevent skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[8] |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling outside of a fume hood or if there is a risk of aerosolization. | To prevent inhalation of dust or aerosols. The type of respirator should be determined by a workplace hazard assessment.[4] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended long-term storage is at -80°C for up to 6 months, or at -20°C for up to 1 month.[9]
2. Handling and Preparation of Solutions:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Before handling, ensure all required PPE is correctly worn.
-
To weigh the compound, use a tared, sealed container to minimize the generation of dust.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Experimental Use:
-
Conduct all experiments involving this compound within a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the area where the compound is being handled.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid waste contaminated with this compound, such as weighing paper, pipette tips, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
2. Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. azom.com [azom.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
